D-Sorbitol-13C-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1 |
InChI Key |
FBPFZTCFMRRESA-UVIRXPDESA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Sorbitol-13C-2 as a Research Tool: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol-13C-2 is a stable, isotopically labeled form of the sugar alcohol D-sorbitol. In the landscape of metabolic research and drug development, it serves as a powerful tracer to elucidate the dynamics of the polyol pathway. This pathway, which converts glucose to fructose via sorbitol, is implicated in the pathophysiology of various diseases, most notably diabetic complications. The incorporation of a carbon-13 (¹³C) isotope at the second carbon position allows for the precise tracking and quantification of sorbitol metabolism within complex biological systems. This guide provides a comprehensive overview of the applications of this compound in research, with a focus on experimental design, data interpretation, and its role in advancing our understanding of metabolic diseases.
Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules, primarily as tracers for quantification during the drug development process.[1][2] this compound, being a labeled form of D-Sorbitol, is utilized in metabolic flux analysis (MFA) and as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Core Applications in Research
The primary application of this compound in a research setting is as a metabolic tracer to investigate the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose to sorbitol. This process consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, which can contribute to oxidative stress. This flux through the polyol pathway is a key factor in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.
By introducing this compound into cellular or animal models, researchers can:
-
Quantify Polyol Pathway Flux: Measure the rate of sorbitol conversion to fructose and other downstream metabolites.
-
Investigate Enzyme Kinetics: Study the activity of aldose reductase and sorbitol dehydrogenase under various physiological and pathological conditions.
-
Elucidate Metabolic Fate: Trace the carbon backbone of sorbitol to understand its contribution to other metabolic pathways, such as glycolysis and the pentose phosphate pathway.
-
Screen for Therapeutic Agents: Evaluate the efficacy of aldose reductase inhibitors or other compounds aimed at modulating the polyol pathway.
Experimental Protocols
A crucial aspect of utilizing this compound is the design and execution of robust experimental protocols. The following outlines a general workflow for a tracer experiment in a cell culture model, which can be adapted for in vivo studies.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., retinal cells for studying retinopathy, neuronal cells for neuropathy).
-
Culture Conditions: Maintain cells in a standard culture medium. For studies on hyperglycemia, cells are typically cultured in a high-glucose medium to activate the polyol pathway.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.
Sample Collection and Metabolite Extraction
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
Analytical Methods: LC-MS/MS for Metabolite Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of ¹³C-labeled metabolites.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection of the precursor and product ions of both unlabeled and ¹³C-labeled sorbitol and its downstream metabolites.
Data Presentation
The quantitative data obtained from LC-MS/MS analysis can be summarized to compare the metabolic flux under different experimental conditions.
| Metabolite | Condition 1 (e.g., Normal Glucose) | Condition 2 (e.g., High Glucose) | Fold Change |
| Intracellular D-Sorbitol-¹³C-2 (nmol/mg protein) | 1.5 ± 0.2 | 5.8 ± 0.7 | 3.87 |
| Intracellular Fructose-¹³C-1 (nmol/mg protein) | 0.8 ± 0.1 | 3.2 ± 0.4 | 4.00 |
| Polyol Pathway Flux (nmol/mg protein/hr) | 0.5 ± 0.05 | 2.1 ± 0.2 | 4.20 |
Table 1: Representative quantitative data from a this compound tracer experiment. Values are presented as mean ± standard deviation.
Visualization of Pathways and Workflows
The Polyol Pathway and its Link to Oxidative Stress
Under hyperglycemic conditions, the flux of glucose through the polyol pathway increases, leading to the accumulation of sorbitol and fructose. The initial step, catalyzed by aldose reductase, consumes NADPH, which is essential for the regeneration of the antioxidant glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. A decrease in the NADPH/NADP+ ratio impairs the cell's antioxidant capacity, leading to oxidative stress.
Caption: The Polyol Pathway and its impact on cellular redox balance.
Experimental Workflow for this compound Tracer Analysis
The workflow for a typical tracer experiment involves several key steps, from cell culture to data analysis. This systematic approach ensures the generation of reliable and reproducible data.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Conclusion
This compound is an indispensable tool for researchers investigating the polyol pathway and its role in disease. Its use as a tracer enables the precise quantification of metabolic fluxes and provides valuable insights into the mechanisms underlying diabetic complications. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for the effective application of this compound in metabolic research. As our understanding of metabolic networks continues to grow, the use of stable isotope tracers like this compound will be paramount in the development of novel therapeutic strategies for metabolic diseases.
References
D-Sorbitol-13C-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Sorbitol-13C-2, a stable isotope-labeled form of D-Sorbitol. This document furnishes key chemical data, details on its metabolic pathway, and an exemplary experimental protocol for its application in metabolic research. The information is tailored for professionals in research, scientific, and drug development fields, offering a valuable resource for studies involving carbohydrate metabolism and related therapeutic areas.
Core Chemical and Physical Data
Stable isotope-labeled compounds are pivotal for a range of applications in metabolic research, from acting as tracers in metabolic flux analysis (MFA) to serving as internal standards for quantitative analysis by nuclear magnetic resonance (NMR) or mass spectrometry (MS). This compound, with a single carbon-13 isotope at the second carbon position, offers a precise tool for these studies.
| Property | Value | Source |
| Molecular Weight | 183.16 g/mol | N/A |
| CAS Number (D-Sorbitol-13C) | 287100-73-6 | [1] |
| CAS Number (D-Sorbitol-U-13C6) | 121067-66-1 | [2][3] |
| Unlabeled D-Sorbitol CAS | 50-70-4 | [2][3][4] |
| Molecular Formula | C5¹³CH14O6 | N/A |
| Applications | Biomolecular NMR, Metabolism, Internal Standard for Mass Spectrometry | [2][3] |
Metabolic Significance: The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is of significant interest in various physiological and pathological states, particularly in the context of diabetic complications. The use of 13C-labeled sorbitol allows for the detailed investigation of the kinetics and flux through this pathway.
The central reactions of the polyol pathway are:
-
Glucose to Sorbitol: Glucose is reduced to sorbitol by the enzyme aldose reductase, utilizing NADPH as a cofactor.
-
Sorbitol to Fructose: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.
The following diagrams illustrate the core polyol pathway and a simplified experimental workflow for its study using 13C-labeled substrates.
References
Technical Guide: Stability and Storage of D-Sorbitol-13C-2
This guide provides comprehensive technical information and recommendations for the stability and storage of D-Sorbitol-13C-2, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a stable, isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol. It serves as an important internal standard in metabolic research and clinical mass spectrometry. Understanding its stability and optimal storage conditions is critical to ensure its chemical integrity and the accuracy of experimental results. This document outlines the stability profile of this compound, recommended storage and handling procedures, and detailed protocols for stability assessment. While this compound is a stable isotope-labeled compound and not radioactive, its stability profile is comparable to that of unlabeled D-Sorbitol.
Physicochemical Properties and Stability
D-Sorbitol is a white, odorless, crystalline powder with a sweet taste. It is highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The stability of this compound is influenced by several environmental factors, primarily temperature, humidity, and light.
Hygroscopicity: The hygroscopic nature of sorbitol is a critical factor in its stability.[1][2] Absorption of moisture can lead to physical changes, such as caking, and may potentially facilitate chemical degradation over time. Therefore, protection from moisture is paramount during storage and handling.
Thermal Stability: D-Sorbitol is thermally stable at ambient temperatures. Studies have shown that thermal degradation of D-Sorbitol begins at temperatures around 200°C.[3] The primary thermal decomposition process is dehydration, which can lead to the formation of anhydrosorbitols like isosorbide.[4]
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling guidelines are recommended:
-
Solid Form:
-
Temperature: Store in a cool, dry place. Room temperature (20°C to 25°C) is generally acceptable for the solid material.[2]
-
Humidity: Keep in a tightly sealed container to protect from moisture due to its hygroscopic nature.[2] Storage in a desiccator or with a desiccant is recommended.
-
Light: Store in a light-resistant container.
-
-
Solution Form:
-
Temperature: For short-term storage (up to 1 month), solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C.
-
Container: Use tightly sealed vials to prevent solvent evaporation and contamination.
-
Handling:
-
Handle in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid generating dust when handling the solid material.
-
After handling, always wash hands thoroughly.
Stability Data
The following table summarizes the recommended conditions for stability testing of this compound, based on the International Council for Harmonisation (ICH) Q1A guidelines for new drug substances.[5][6] These conditions can also serve as a guide for storage. The stability of this compound is expected to be comparable to that of unlabeled D-Sorbitol.
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
Experimental Protocols
The following protocols are based on the ICH Q1A (R2) guidelines and are designed to assess the stability of this compound.[5][6]
Stability Study Design
-
Batches: At least three primary batches of this compound should be included in the stability study.[5]
-
Container Closure System: The product should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[5]
-
Test Parameters: The testing should include parameters that are susceptible to change during storage and could affect the quality, such as appearance, assay, and degradation products.
-
Analytical Methods: Validated stability-indicating analytical procedures must be used. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) is a common and effective method for the assay of sorbitol and its degradation products.[7][8]
Analytical Procedure: Stability-Indicating HPLC Method
-
Objective: To quantify the amount of this compound and detect any degradation products.
-
Instrumentation: HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Column: A column suitable for sugar alcohol separation, such as an amino-based or ion-exchange column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Temperature: Column and detector temperature should be controlled to ensure reproducibility.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or water to a known concentration.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, and tailing factor).
-
Inject the sample solutions.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
-
Examine the chromatogram for any additional peaks that may indicate degradation products.
-
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for this compound stability assessment.
Potential Degradation Pathway
Under conditions of significant thermal stress (above 200°C), the primary degradation pathway for D-Sorbitol is dehydration to form anhydro-derivatives. The most common of these is the di-anhydro-sorbitol, isosorbide. While not expected under recommended storage conditions, this pathway is important for understanding the compound's intrinsic stability.
Caption: Thermal degradation pathway of D-Sorbitol.
Conclusion
This compound is a stable compound when stored and handled under the recommended conditions. Its hygroscopic nature necessitates careful protection from moisture. The provided stability testing protocols, based on ICH guidelines, offer a robust framework for assessing its long-term stability. By adhering to these guidelines, researchers and scientists can ensure the quality and reliability of this compound in their applications.
References
- 1. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorbitol | 50-70-4 [chemicalbook.com]
- 3. D-Sorbitol Physical Properties Effects on Filaments Used by 3D Printing Process for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to High-Purity D-Sorbitol-13C-2 for Researchers and Drug Development Professionals
Introduction: D-Sorbitol (also known as D-glucitol) is a six-carbon sugar alcohol used extensively in the pharmaceutical, food, and cosmetic industries.[1][2][3] Its isotopically labeled form, D-Sorbitol-13C-2, is a critical tool in research and development, particularly in metabolic studies and quantitative analysis. The incorporation of a stable heavy isotope of carbon (¹³C) at a specific position allows the molecule to be used as a tracer or an internal standard in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide provides an in-depth overview of commercial suppliers, technical specifications, relevant metabolic pathways, and experimental applications of high-purity this compound.
Commercial Suppliers and Product Specifications
Several reputable chemical suppliers offer high-purity D-Sorbitol labeled with ¹³C isotopes. While the specific product "this compound" is a common variant, suppliers may also offer other labeling patterns, such as uniform labeling (U-¹³C₆). The choice of supplier and product often depends on the required isotopic purity, chemical purity, and available quantities.
Below is a comparative summary of offerings from prominent commercial suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis (CoA) for the most current and detailed information.
| Supplier | Product Name/Synonym | CAS Number (Labeled) | Molecular Formula | Isotopic Purity | Chemical Purity/Assay |
| Sigma-Aldrich (Merck) | D-Sorbitol-2-¹³C | Not specified in results | C₅¹³CH₁₄O₆ | 99 atom % ¹³C | 99% (CP)[5] |
| MedchemExpress | D-Sorbitol-¹³C-2 | Not specified in results | C₅¹³CH₁₄O₆ | Not specified | >98.0%[4][6] |
| Cambridge Isotope Labs | D-Sorbitol (U-¹³C₆, 98%) | 121067-66-1 | ¹³C₆H₁₄O₆ | 98% | 98%[7][8] |
| Isotope Science / Alfa Chem | D-Sorbitol-¹³C-2 | Not specified in results | C₅¹³CH₁₄O₆ | Not specified | Research Grade[9] |
| BOC Sciences | D-Sorbitol-[2-¹³C] | 287100-73-6 | C₅¹³CH₁₄O₆ | 99 atom % ¹³C | 99% (CP)[10] |
Metabolic Significance: The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway (or sorbitol pathway), a two-step metabolic process that converts glucose to fructose.[11] This pathway is particularly significant in tissues that do not have the enzyme sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells.[11] In hyperglycemic conditions, such as diabetes, the increased flux through the polyol pathway can lead to the intracellular accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.[11]
The pathway consists of two primary reactions:
-
Glucose Reduction: The enzyme aldose reductase reduces glucose to sorbitol, utilizing NADPH as a cofactor. This is the rate-limiting step of the pathway.[11]
-
Sorbitol Oxidation: Sorbitol is subsequently oxidized to fructose by the enzyme sorbitol dehydrogenase, which uses NAD⁺ as a cofactor.[11]
Experimental Protocols and Methodologies
High-purity this compound is primarily used as an internal standard for accurate quantification of unlabeled sorbitol in biological matrices or as a tracer in metabolic flux analysis.
General Protocol: Quantification of Sorbitol in Plasma using LC-MS/MS
This protocol outlines a typical workflow for using D-Sorbitol-¹³C₂ as an internal standard to measure sorbitol concentrations in plasma samples.
1. Materials and Reagents:
-
D-Sorbitol-¹³C₂ (Internal Standard, IS)
-
Unlabeled D-Sorbitol (for calibration curve)
-
Human Plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of D-Sorbitol and D-Sorbitol-¹³C₂ in 50:50 MeOH:Water.
-
Working Standard Solutions: Serially dilute the D-Sorbitol stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the D-Sorbitol-¹³C₂ stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of the internal standard spiking solution (50 ng/mL in ACN). This results in a 1:4 ratio of plasma to precipitation solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable column for polar compounds (e.g., HILIC or a mixed-mode column).
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A to elute the polar analytes.
-
-
Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific mass-to-charge ratio (m/z) transitions for both sorbitol and its labeled internal standard using Multiple Reaction Monitoring (MRM).
-
Sorbitol Transition: e.g., [M-H]⁻ → fragment ion
-
D-Sorbitol-¹³C₂ Transition: e.g., [M+2-H]⁻ → fragment ion (assuming ¹³C₂ labeling)
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (sorbitol) and the internal standard (D-Sorbitol-¹³C₂).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Role in Drug Development and Research
The use of isotopically labeled compounds like this compound is integral to modern drug development and metabolic research.
-
Pharmacokinetic (PK) Studies: Stable isotopes are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and excipients.[4]
-
Metabolic Flux Analysis: By introducing a ¹³C-labeled substrate, researchers can track the flow of carbon atoms through metabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.[6]
-
Formulation Stability: Labeled sorbitol can be used to study its interaction with active pharmaceutical ingredients (APIs). For instance, a recent study used ¹³C₆-labeled sorbitol to confirm the esterification of glutamic acid residues on a monoclonal antibody, revealing a novel post-translational modification that could impact drug stability.[12]
-
Diabetic Complication Research: As shown in the diagram below, this compound is a valuable tool for studying the kinetics of the polyol pathway. Understanding the rate of sorbitol accumulation is key to developing inhibitors of aldose reductase as potential therapeutics for diabetic neuropathy, retinopathy, and nephropathy.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sorbitol - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy ᴅ-Sorbitol-2-¹³C 99 atom ¹³C, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. sorbitol suppliers USA [americanchemicalsuppliers.com]
- 11. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Natural Abundance of ¹³C and Its Effect on Sorbitol Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The accurate quantification of sorbitol, a key polyol in various biological and pharmaceutical contexts, is critical for research and development. However, a fundamental property of nature—the isotopic abundance of elements—introduces significant complexity into analytical measurements. This technical guide provides an in-depth examination of the natural abundance of Carbon-13 (¹³C) and its profound effects on the two primary analytical techniques used for sorbitol analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will detail the underlying principles, present quantitative data, outline experimental protocols that account for isotopic effects, and provide visual workflows to clarify these advanced concepts.
Introduction to Carbon-13 and Its Natural Abundance
Carbon, the backbone of organic life, exists naturally as a mixture of stable isotopes. The most common is Carbon-12 (¹²C), but a small, consistent fraction is Carbon-13 (¹³C).[1] This heavier, stable isotope contains six protons and seven neutrons. While its presence is minor, its impact on sensitive analytical techniques is significant.[1][2]
The natural abundance of an isotope refers to the percentage of that isotope found in a natural sample of the element. For carbon, the accepted abundances are critical for interpreting analytical data.[2][3]
Table 1: Natural Abundance of Key Stable Isotopes
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
|---|---|---|---|
| Carbon | ¹²C | 12.000000 | ~98.9% |
| ¹³C | 13.003355 | ~1.1%[1][4] | |
| Hydrogen | ¹H | 1.007825 | ~99.985% |
| ²H (D) | 2.014102 | ~0.015% | |
| Oxygen | ¹⁶O | 15.994915 | ~99.76% |
| ¹⁷O | 16.999131 | ~0.04% | |
| ¹⁸O | 17.999160 | ~0.20% |
Data sourced from various analytical chemistry resources.[3]
In drug development, sorbitol is analyzed as a pharmaceutical excipient, a key metabolite in the polyol pathway implicated in diabetic complications, and a factor in formulation stability.[5][6][7] Therefore, understanding and correcting for the ¹³C isotopic effect is not merely an academic exercise but a prerequisite for generating accurate, reproducible, and reliable data.
The Impact of ¹³C Natural Abundance on Analytical Techniques
The presence of ¹³C atoms within a sorbitol molecule (C₆H₁₄O₆) directly influences its measured properties in both mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. The presence of ¹³C gives rise to what is known as the M+1 peak .
A molecule of sorbitol containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O) will produce a molecular ion peak (M+). However, there is a statistical probability that one of the six carbon atoms in the molecule is a ¹³C isotope instead of a ¹²C. This results in a molecule that is approximately 1.00335 amu heavier, producing a distinct M+1 peak in the mass spectrum.[4][8]
The theoretical intensity of the M+1 peak can be estimated based on the number of carbon atoms (n) and the natural abundance of ¹³C (~1.1%):
-
Relative Intensity of (M+1) ≈ n * 1.1%
For sorbitol (n=6), the M+1 peak intensity is expected to be approximately 6.6% of the M+ peak intensity. This effect is compounded by the (lesser) contributions from ²H and ¹⁷O.[3] The presence of two ¹³C atoms, or one ¹³C and another heavy isotope, creates an M+2 peak.
Table 2: Theoretical Isotopic Distribution for Sorbitol (C₆H₁₄O₆)
| Peak | Contributing Isotopes (Primary) | Expected Relative Intensity (%) |
|---|---|---|
| M+ | All ¹²C, ¹H, ¹⁶O | 100 |
| M+1 | One ¹³C atom | ~6.6% |
| M+2 | Two ¹³C atoms or one ¹⁸O atom | ~0.2% |
Effect on Sorbitol Analysis:
-
Spectral Complexity: The isotopic peaks can be mistaken for impurities or fragmentation products if not correctly identified.
-
Quantification Errors: In quantitative analyses, especially those involving stable isotope dilution methods with ¹³C-labeled standards, the natural ¹³C contribution to both the analyte and the standard must be mathematically corrected to avoid under or overestimation.[9] This process, known as Isotope Natural Abundance Correction (INAC) , is essential for accurate metabolomics and flux analysis.[10][11][12]
Below is a logical workflow for applying this correction.
Caption: Logical workflow for correcting mass spectrometry data for natural isotopic abundance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy detects signals from atomic nuclei with a non-zero nuclear spin. While the most common carbon isotope, ¹²C, has a spin of 0 and is NMR-inactive, ¹³C has a nuclear spin of 1/2, making it NMR-active.[1]
Effect on Sorbitol Analysis:
-
Low Sensitivity: The primary consequence of the low natural abundance of ¹³C (1.1%) is a significantly weaker NMR signal compared to ¹H NMR (where ¹H abundance is >99%).[13] This necessitates longer acquisition times, often requiring many scans to be averaged to achieve an adequate signal-to-noise ratio.[13][14]
-
Simplified Spectra: A key advantage is that the low probability of finding two adjacent ¹³C atoms in the same molecule makes ¹³C-¹³C coupling negligible in natural abundance spectra. This results in simpler spectra where each unique carbon atom in sorbitol produces a distinct singlet (when proton-decoupled), aiding in structural elucidation.[14]
-
Quantitative Challenges: While quantitative ¹³C NMR (qNMR) is possible, it is challenging for low-concentration analytes like sorbitol in biological matrices. The long relaxation times of carbon nuclei and the low signal intensity can introduce significant variability and require careful experimental setup and calibration.[15] For these reasons, ¹³C NMR is more commonly used for structural confirmation of sorbitol and its derivatives rather than for routine quantification.[16]
Experimental Protocols for Sorbitol Analysis
Accurate sorbitol quantification requires robust analytical methods that can either resolve sorbitol from its isomers (like mannitol) or employ detection techniques that are highly specific. The use of ¹³C-labeled internal standards is a cornerstone of modern quantitative analysis, particularly with MS-based methods.[17]
Protocol: Quantitative Analysis of Sorbitol by LC-MS/MS
This method is highly sensitive and specific, making it ideal for complex biological matrices. It relies on a ¹³C-labeled sorbitol internal standard to correct for matrix effects and variations during sample preparation and injection.[18][19][20]
1. Materials and Reagents:
-
Sorbitol analytical standard
-
¹³C₆-Sorbitol (internal standard)[17]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate
-
Ultrapure Water
-
Plasma or tissue samples
2. Sample Preparation:
-
Thaw biological samples (e.g., human plasma, nerve tissue homogenate) on ice.[17][18]
-
To a 50 µL aliquot of the sample, add 10 µL of the ¹³C₆-Sorbitol internal standard solution.
-
Add 400 µL of a cold extraction solution (e.g., 80:20 Methanol:Water) for protein precipitation.[18]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is typically used to separate the highly polar sorbitol from other sugars and isomers.[18][19]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode or Atmospheric-Pressure Chemical Ionization (APCI).[17]
-
Detection: Multiple Reaction Monitoring (MRM) for high specificity. Precursor and product ion pairs for both native sorbitol and the ¹³C₆-sorbitol standard are monitored.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (sorbitol) and the internal standard (¹³C₆-sorbitol).
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Quantify the sorbitol concentration in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of sorbitol and a fixed concentration of the internal standard.
The workflow for this protocol is visualized below.
Caption: A standard experimental workflow for quantifying sorbitol in biological samples.
Sorbitol in Biological Context: The Polyol Pathway
The analysis of sorbitol is often crucial in the context of metabolic diseases like diabetes. The polyol pathway (also called the sorbitol-aldose reductase pathway) is a two-step metabolic route that converts glucose to fructose.[7]
Under normal glycemic conditions, most glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[7][21]
-
Step 1: Aldose reductase reduces glucose to sorbitol. This reaction consumes the cofactor NADPH.
-
Step 2: Sorbitol dehydrogenase oxidizes sorbitol to fructose, producing NADH.
In tissues that lack sufficient sorbitol dehydrogenase, such as the retina, kidney, and nerve Schwann cells, sorbitol can accumulate to high levels.[22] Because sorbitol does not readily cross cell membranes, its accumulation leads to osmotic stress, oxidative stress (due to NADPH depletion), and is implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy.[22][23]
Caption: The enzymatic conversion of glucose to fructose via the sorbitol intermediate.
Conclusion
The natural abundance of ¹³C is an inescapable factor in the analysis of carbon-containing molecules like sorbitol. In mass spectrometry, it manifests as the M+1 peak, necessitating mathematical correction for accurate quantification. In NMR spectroscopy, its low abundance leads to challenges in sensitivity but also offers the advantage of simplified spectra for structural analysis. For drug development professionals and researchers, a thorough understanding of these isotopic effects is paramount. Employing methodologies such as LC-MS/MS with stable ¹³C-labeled internal standards and applying appropriate data correction algorithms are essential practices to ensure the accuracy and reliability of sorbitol analysis in both preclinical and clinical settings.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. idc-online.com [idc-online.com]
- 4. acdlabs.com [acdlabs.com]
- 5. An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Polyol pathway - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. youtube.com [youtube.com]
- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of D-Sorbitol-13C-2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of D-Sorbitol-13C-2 in aqueous and organic solvents. The information is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize isotopically labeled compounds. The solubility of this compound is comparable to its unlabeled counterpart, D-Sorbitol.
Core Findings on Solubility
This compound exhibits high solubility in water and limited solubility in most organic solvents. This sugar alcohol is classified as "very soluble" in aqueous solutions. Its solubility in organic solvents generally increases with the polarity of thesolvent and with increasing temperature.
Quantitative Solubility Data
The following tables summarize the quantitative solubility of D-Sorbitol. The data for organic solvents is based on studies of unlabeled D-Sorbitol, which is expected to have nearly identical solubility to its 13C-labeled form.
Table 1: Solubility of D-Sorbitol in Water
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 235 |
Table 2: Solubility of D-Sorbitol in Various Organic Solvents
| Solvent | Qualitative Solubility |
| Acetic Acid | Soluble |
| Acetone | Sparingly Soluble |
| Acetonitrile | Sparingly Soluble |
| n-Butanol | Sparingly Soluble |
| Chloroform | Practically Insoluble |
| Diethyl Ether | Practically Insoluble |
| Ethanol | Sparingly Soluble |
| Ethyl Acetate | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| n-Propanol | Sparingly Soluble |
| Tetrahydrofuran (THF) | Sparingly Soluble |
Note: "Sparingly soluble" and "Practically insoluble" are standard pharmaceutical terms. Quantitative data for some organic solvents, while measured in cited literature, is not consistently reported in publicly available documents.
Experimental Protocols: Solubility Determination
The primary method for determining the solubility of a solid compound like D-Sorbitol in a liquid solvent is the gravimetric method. This technique involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Gravimetric Method for Solubility Determination
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a given temperature to create a saturated solution.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dish or vial
-
Drying oven or vacuum desiccator
-
Beakers, flasks, and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to allow it to reach equilibrium. This may take several hours.
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Filter the withdrawn solution through a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporation dish.
-
Weigh the dish with the solution to determine the total mass of the saturated solution.
-
Evaporate the solvent from the dish. This can be done at room temperature, in a drying oven at a temperature below the decomposition point of D-Sorbitol, or in a vacuum desiccator.
-
Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Signaling Pathways and Experimental Workflows
The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is particularly relevant in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, contributing to diabetic complications.
Figure 1: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for 13C Metabolic Flux Analysis
This compound can be used as a tracer in metabolic flux analysis (MFA) to investigate the flow of carbon atoms through metabolic pathways. The general workflow for such an experiment is outlined below.
Methodological & Application
Application Notes and Protocols for the Quantification of Polyol Pathway Flux Using D-Sorbitol-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose to fructose.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[2][3] This overactivation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts, primarily through osmotic stress induced by sorbitol accumulation and oxidative stress resulting from the consumption of NADPH.[2][4][5]
Quantifying the metabolic flux through the polyol pathway is crucial for understanding its contribution to disease and for the development of targeted therapeutics, such as aldose reductase inhibitors.[6] Stable isotope tracers, like D-Sorbitol-¹³C₂, offer a powerful tool for dynamic metabolic flux analysis. By introducing a labeled intermediate, researchers can directly measure the rate of its conversion to downstream metabolites, providing a precise quantification of pathway activity.
Principle of the Method
This method utilizes D-Sorbitol-¹³C₂ as a tracer to directly measure the flux through the second step of the polyol pathway, which is catalyzed by sorbitol dehydrogenase (SDH). Cells or tissues are incubated with D-Sorbitol-¹³C₂, and the rate of appearance of its downstream product, Fructose-¹³C₂, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach allows for a direct assessment of SDH activity and the overall capacity of the pathway to process sorbitol.
Signaling Pathway Diagram
Caption: The Polyol Pathway with D-Sorbitol-¹³C₂ Tracer.
Experimental Workflow Diagram
Caption: Experimental Workflow for Polyol Pathway Flux Quantification.
Experimental Protocols
I. Cell Culture and Metabolic Labeling
This protocol is designed for adherent cell lines cultured in 6-well plates. It can be adapted for suspension cells or other culture formats.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Complete growth medium
-
Phosphate-buffered saline (PBS), sterile
-
D-Sorbitol-¹³C₂ (sterile solution)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Cell Growth: Culture cells in a humidified incubator at 37°C and 5% CO₂.
-
Preparation for Labeling: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed sterile PBS.
-
Metabolic Labeling: Add pre-warmed complete growth medium containing a final concentration of 100 µM D-Sorbitol-¹³C₂ to each well.
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the time-dependent formation of Fructose-¹³C₂. A minimum of three wells should be used for each time point.
II. Metabolite Extraction
This protocol is optimized for the extraction of polar metabolites, including sorbitol and fructose, from cultured cells.
Materials:
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Cell Lysis and Extraction: Place the culture plates on ice. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Clarification of Lysate: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a nitrogen evaporator or a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
III. LC-MS/MS Analysis
This protocol outlines the parameters for the quantification of D-Sorbitol-¹³C₂ and Fructose-¹³C₂ using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a tandem mass spectrometer.
Materials:
-
Dried metabolite extracts
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
HILIC column (e.g., Luna NH₂ column)
-
Tandem mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 80% acetonitrile in water. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
LC Separation:
-
Column: Luna 5 µm NH₂ 100 Å, 150 x 4.6 mm[7]
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate
-
Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate
-
Flow Rate: 400 µL/min
-
Gradient:
-
0-2 min: 85% B
-
2-12 min: Linear gradient to 30% B
-
12-15 min: 30% B
-
15.1-20 min: 85% B (re-equilibration)
-
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Sorbitol-¹³C₂: Precursor ion [M-H]⁻ m/z 183.1 -> Product ion m/z 91.1
-
Fructose-¹³C₂: Precursor ion [M-H]⁻ m/z 181.1 -> Product ion m/z 89.1
-
-
Optimize collision energies and other source parameters for your specific instrument.
-
-
Data Acquisition: Acquire data using the instrument's software.
Data Presentation
The following tables present illustrative quantitative data for polyol pathway flux under different experimental conditions. Note: This data is hypothetical and serves as a template for presenting experimental results.
Table 1: Time-Course of Fructose-¹³C₂ Formation from D-Sorbitol-¹³C₂
| Incubation Time (minutes) | Intracellular D-Sorbitol-¹³C₂ (pmol/10⁶ cells) | Intracellular Fructose-¹³C₂ (pmol/10⁶ cells) |
| 0 | 5.2 ± 0.8 | 0.1 ± 0.05 |
| 15 | 150.3 ± 12.5 | 15.7 ± 2.1 |
| 30 | 285.6 ± 25.1 | 32.4 ± 3.5 |
| 60 | 450.2 ± 38.9 | 65.8 ± 7.2 |
| 120 | 580.9 ± 50.3 | 125.3 ± 11.9 |
Table 2: Polyol Pathway Flux Under Different Glucose Concentrations and with an Aldose Reductase Inhibitor
| Condition | Polyol Pathway Flux (pmol/min/10⁶ cells) |
| Normal Glucose (5 mM) | 1.1 ± 0.2 |
| High Glucose (25 mM) | 5.8 ± 0.7 |
| High Glucose (25 mM) + AR Inhibitor (10 µM) | 1.5 ± 0.3 |
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve for both D-Sorbitol-¹³C₂ and Fructose-¹³C₂ to enable absolute quantification.
-
Isotopic Enrichment: Calculate the isotopic enrichment of fructose by dividing the concentration of Fructose-¹³C₂ by the sum of the concentrations of labeled and unlabeled fructose.
-
Flux Calculation: The polyol pathway flux (specifically the rate of sorbitol to fructose conversion) can be determined from the initial linear rate of Fructose-¹³C₂ formation over time. This is calculated from the slope of the curve when plotting the concentration of Fructose-¹³C₂ against time.
Conclusion
The use of D-Sorbitol-¹³C₂ as a metabolic tracer provides a direct and quantitative measure of polyol pathway flux. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to investigate the role of this pathway in various physiological and pathological contexts and to evaluate the efficacy of potential therapeutic interventions.
References
- 1. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. Polyol pathway and diabetic nephropathy revisited: Early tubular cell changes and glomerulopathy in diabetic mice overexpressing human aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of D-Sorbitol-13C-2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Sorbitol-13C-2 as an internal standard (IS) for the accurate quantification of sorbitol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols and data are intended to assist in method development, validation, and routine sample analysis in research and drug development settings.
Introduction
Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway and its quantification is crucial in various research areas, including the study of diabetes complications, metabolic disorders, and in the food and pharmaceutical industries. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variations in instrument response. This compound, a stable isotope-labeled analog of sorbitol, serves as an ideal internal standard for robust and reliable quantification.
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
A precise and accurate preparation of the internal standard solution is fundamental for quantitative analysis.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of methanol or a methanol/water mixture (e.g., 50:50, v/v) in a calibrated volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed amber vial. Under these conditions, the solution is typically stable for up to 6 months.[1]
-
-
Working Solution (e.g., 1 µg/mL):
-
Prepare an intermediate dilution by transferring 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute with the same solvent. This yields a 10 µg/mL solution.
-
Prepare the final working solution by diluting the intermediate solution. For a 1 µg/mL working solution, transfer 1 mL of the 10 µg/mL solution into a 10 mL volumetric flask and dilute with the appropriate solvent (typically the initial mobile phase composition).
-
The concentration of the working solution should be optimized based on the expected concentration range of the endogenous sorbitol in the samples and the sensitivity of the mass spectrometer.
-
Store the working solution at 2-8°C and prepare fresh as needed, typically weekly.
-
References
Application Notes and Protocols for NMR Sample Preparation with D-Sorbitol-13C-2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of D-Sorbitol-13C-2 as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis (qNMR).
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration of substances in a sample. The accuracy of qNMR relies on the use of an internal standard, a compound with a known concentration that is added to the sample. This compound, a stable isotope-labeled version of the sugar alcohol sorbitol, serves as an excellent internal standard for 13C NMR-based quantification, particularly in complex mixtures where signal overlap in 1H NMR spectra can be a significant issue.[1][2][3] The introduction of a 13C label at a specific position (C-2) provides a distinct signal in the 13C NMR spectrum, typically in a region with minimal overlap from other sample components.
Key Advantages of this compound as a qNMR Internal Standard:
-
Chemical Inertness: Sorbitol is chemically stable under a wide range of sample conditions.
-
Signal in a Clear Spectral Region: The 13C signal of the labeled carbon in this compound often appears in a less crowded region of the NMR spectrum, minimizing signal overlap.
-
High Solubility in Common NMR Solvents: D-Sorbitol is soluble in many common deuterated solvents used for NMR, such as water (D₂O) and methanol-d₄.
-
Structural Similarity to Metabolites: For metabolomics studies, sorbitol's structural similarity to other sugars and polyols can be advantageous.
Experimental Protocols
Materials and Equipment
-
This compound (ensure purity is known and certified if possible)
-
Analyte(s) of interest
-
Deuterated NMR solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes (5 mm, high-precision)
-
NMR spectrometer with a 13C probe
Sample Preparation Protocol for Quantitative 13C NMR
This protocol outlines the steps for preparing a sample for qNMR analysis using this compound as an internal standard.
Step 1: Preparation of a Stock Solution of the Internal Standard
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed this compound in a known volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of a precise concentration.
Step 2: Sample Preparation
-
Accurately weigh a precise amount of the sample containing the analyte(s) of interest.
-
Dissolve the weighed sample in a known volume of the deuterated solvent.
-
To this solution, add a precise volume of the this compound stock solution.
-
Thoroughly mix the final solution to ensure homogeneity.
-
If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube.[4] The final volume in the NMR tube should be sufficient for the instrument, typically 0.5-0.6 mL.[5]
Recommended Concentrations:
For optimal results in 13C qNMR, the concentration of the analyte and the internal standard should be carefully chosen to ensure a good signal-to-noise ratio in a reasonable experiment time.
| Component | Recommended Concentration Range | Notes |
| Analyte | 10-100 mM | Higher concentrations may be needed for less sensitive analytes or for faster acquisition times. |
| This compound | 10-50 mM | The concentration should be comparable to that of the analyte. |
NMR Data Acquisition Protocol
For accurate quantification using 13C NMR, it is crucial to use appropriate acquisition parameters to ensure that the signal intensities are directly proportional to the molar concentration of the nuclei.
Key Acquisition Parameters for Quantitative 13C NMR:
| Parameter | Recommended Setting | Rationale |
| Pulse Sequence | Inverse-gated proton decoupling | This sequence decouples the protons during the acquisition of the 13C signal but not during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration.[6] |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing carbon | To ensure complete relaxation of all carbon nuclei between scans, the relaxation delay should be at least five times the longitudinal relaxation time (T₁) of the slowest relaxing carbon nucleus in both the analyte and the internal standard. For many organic molecules, T₁ values for 13C can be in the range of seconds to tens of seconds.[6] If T₁ values are unknown, they should be measured using an inversion-recovery experiment. |
| Pulse Angle | 90° | A 90° pulse ensures maximum signal intensity for a single scan. |
| Number of Scans (ns) | Sufficient for a signal-to-noise ratio > 100:1 for both the analyte and internal standard signals. | A high signal-to-noise ratio is essential for accurate integration. |
| Acquisition Time (aq) | At least 1-2 seconds | To ensure good digital resolution. |
| Spinning | Off | To avoid spinning sidebands which can complicate integration.[1] |
Optional: Use of a Relaxation Agent
To reduce the long relaxation delays required for quantitative 13C NMR, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a low concentration (e.g., 5-10 mM). This will shorten the T₁ values of all carbon nuclei, allowing for a much shorter relaxation delay and significantly reducing the total experiment time.
Data Presentation
The following table presents hypothetical quantitative data to illustrate the application of this compound as an internal standard for the quantification of a hypothetical analyte.
| Sample ID | Analyte Concentration (Known, mM) | This compound Concentration (mM) | Analyte Integral | This compound Integral | Calculated Analyte Concentration (mM) | % Error |
| 1 | 20.0 | 25.0 | 1.05 | 1.30 | 20.2 | 1.0 |
| 2 | 40.0 | 25.0 | 2.12 | 1.31 | 40.5 | 1.3 |
| 3 | 60.0 | 25.0 | 3.15 | 1.29 | 61.0 | 1.7 |
| 4 | 80.0 | 25.0 | 4.25 | 1.32 | 80.5 | 0.6 |
Calculation of Analyte Concentration:
The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of carbons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Analyte of interest
-
IS = Internal Standard (this compound)
Mandatory Visualizations
References
- 1. magritek.com [magritek.com]
- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Interpreting ¹³C NMR Chemical Shifts of D-Sorbitol-¹³C-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol, a sugar alcohol, is a key excipient in pharmaceutical formulations and a significant metabolite in various biological pathways. Understanding its structure and behavior in different environments is crucial for drug development and metabolic research. D-Sorbitol-¹³C-2 is a stable isotope-labeled version of D-sorbitol that serves as a valuable tool for tracing metabolic pathways and quantifying metabolic flux using nuclear magnetic resonance (NMR) spectroscopy. The specific labeling at the C-2 position provides a distinct spectroscopic signature, allowing for unambiguous identification and quantification.
These application notes provide a detailed guide to the interpretation of the ¹³C NMR spectrum of D-Sorbitol-¹³C-2. It includes reference chemical shift data, a comprehensive experimental protocol for acquiring high-quality spectra, and an analysis of the expected spectral features arising from the isotopic label.
Chemical Structure and Carbon Numbering
The chemical structure and carbon numbering of D-Sorbitol are essential for the correct assignment of NMR signals.
Figure 1: Chemical Structure and Carbon Numbering of D-Sorbitol. The C-2 position, the site of ¹³C labeling in D-Sorbitol-¹³C-2, is highlighted in red.
Expected ¹³C NMR Chemical Shifts
The interpretation of the ¹³C NMR spectrum of D-Sorbitol-¹³C-2 relies on the established chemical shifts of unlabeled D-Sorbitol. The primary effect of isotopic labeling at the C-2 position is a significant enhancement of the signal intensity for this carbon. Due to the low natural abundance of ¹³C (approximately 1.1%), the signal for the labeled carbon will be substantially more intense than the signals for the other carbons.[]
The following table summarizes the reported ¹³C NMR chemical shifts for unlabeled D-Sorbitol in D₂O. These values serve as a reference for assigning the spectrum of D-Sorbitol-¹³C-2.
| Carbon Atom | Chemical Shift (ppm) in D₂O |
| C1 | ~65.1 - 65.5 |
| C2 | ~73.7 - 75.7 |
| C3 | ~72.4 - 75.7 |
| C4 | ~73.7 - 75.7 |
| C5 | ~72.4 - 75.7 |
| C6 | ~65.1 - 65.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, pH, and instrument frequency.[2][3]
Interpreting the Spectrum of D-Sorbitol-¹³C-2
In the ¹³C NMR spectrum of D-Sorbitol-¹³C-2, the following features are expected:
-
Enhanced C-2 Signal: The resonance corresponding to the C-2 carbon will be significantly more intense than the other signals.
-
¹³C-¹³C Coupling: While typically not observed in natural abundance spectra due to the low probability of two adjacent ¹³C atoms, in a specifically labeled compound, coupling between the ¹³C-2 and the adjacent natural abundance ¹³C-1 and ¹³C-3 may be observable as small satellite peaks flanking the main C-1 and C-3 signals. The one-bond coupling constant (¹J_CC) is typically in the range of 30-40 Hz.
-
No Splitting of the Main Peaks: In a standard broadband decoupled ¹³C NMR spectrum, all carbon signals will appear as singlets.[4]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
This section provides a detailed protocol for acquiring a high-quality ¹³C NMR spectrum of D-Sorbitol-¹³C-2.
I. Sample Preparation
-
Dissolve the Sample: Accurately weigh 10-20 mg of D-Sorbitol-¹³C-2 and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is a common solvent for polar molecules like sorbitol and provides the deuterium lock signal for the NMR spectrometer.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. The methyl signal of DSS is set to 0.0 ppm.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.[2][5]
| Parameter | Recommended Value |
| Nucleus | ¹³C |
| Experiment | 1D ¹³C with proton decoupling (e.g., zgpg30) |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Transmitter Frequency (O1P) | Centered in the expected chemical shift range (~70 ppm) |
| Spectral Width (SW) | 200-250 ppm |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds |
| Number of Scans (NS) | 128 or higher (depending on sample concentration) |
| Pulse Width (P1) | Calibrated 30° or 90° pulse |
| Decoupling | Broadband proton decoupling (e.g., garp or waltz16) |
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard (if used) or to the known chemical shift of a residual solvent peak.
-
Peak Picking and Integration: Identify the peaks and integrate their areas. For D-Sorbitol-¹³C-2, the integral of the C-2 peak will be significantly larger.
Workflow for ¹³C NMR Analysis of D-Sorbitol-¹³C-2
The following diagram illustrates the logical workflow for the analysis of D-Sorbitol-¹³C-2 using ¹³C NMR.
Figure 2: Experimental workflow for ¹³C NMR analysis of D-Sorbitol-¹³C-2.
Applications in Research and Development
-
Metabolic Flux Analysis: D-Sorbitol-¹³C-2 can be introduced into biological systems to trace the metabolic fate of the sorbitol backbone. By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can quantify the activity of specific metabolic pathways.
-
Enzyme Mechanism Studies: The labeled substrate can be used to investigate the mechanisms of enzymes that metabolize sorbitol.
-
Drug Formulation and Stability: In drug development, ¹³C-labeled excipients like D-Sorbitol-¹³C-2 can be used to study drug-excipient interactions and to monitor the stability of formulations over time without interference from the drug's own signals.[6]
Conclusion
The ¹³C NMR analysis of D-Sorbitol-¹³C-2 is a powerful technique for a range of applications in scientific research and drug development. The specific isotopic label at the C-2 position provides a clear and intense signal that simplifies spectral interpretation and allows for sensitive and accurate quantification. By following the detailed protocols and referencing the provided data, researchers can effectively utilize D-Sorbitol-¹³C-2 to gain valuable insights into metabolic processes and pharmaceutical formulations.
References
- 2. spectrabase.com [spectrabase.com]
- 3. bmse001007 D-Sorbitol at BMRB [bmrb.io]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000247) [hmdb.ca]
- 6. Revision Notes - Interpretation of C-13 NMR Spectra | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Application Note: Quantification of D-Sorbitol in Human Plasma using a Novel LC-MS/MS Method with D-Sorbitol-13C-2 as an Internal Standard
Introduction
Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway and serves as a significant biomarker for various metabolic disorders, including nonalcoholic steatohepatitis.[1][2] Accurate and robust quantification of sorbitol in biological matrices is crucial for understanding disease progression and drug response.[1][2] However, the high polarity of sorbitol and the presence of isomers like mannitol pose significant analytical challenges for traditional reversed-phase liquid chromatography.[3]
This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of D-Sorbitol in human plasma. The method utilizes a hydrophilic interaction liquid chromatography (HILIC) column for effective separation and a stable isotope-labeled internal standard, D-Sorbitol-13C-2, to ensure high accuracy and precision. This approach overcomes common issues such as co-elution and matrix effects, providing a reliable tool for clinical research and drug development.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.
Caption: Experimental workflow for the quantification of D-Sorbitol in human plasma.
Materials and Methods
Reagents and Chemicals
-
D-Sorbitol and this compound were of analytical grade.
-
Acetonitrile (LC-MS grade) and water (LC-MS grade) were used for sample and mobile phase preparation.
-
Ammonium acetate (LC-MS grade) was used as a mobile phase additive.
Instrumentation An ACQUITY UPLC® system coupled to a Xevo TQ-S mass spectrometer (Waters) was utilized for the analysis.[2] Chromatographic separation was achieved using a BEH Amide HILIC column (150 x 2.1 mm, 1.7 µm) from Waters.[2]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation Stock solutions of D-Sorbitol and this compound were prepared in water. Calibration standards and QC samples were prepared by spiking the D-Sorbitol stock solution into pooled human plasma.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The developed method was optimized for the separation and detection of D-Sorbitol and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (150 x 2.1 mm, 1.7 µm) |
| Column Temperature | 45°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 10.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 9.0 | |
| 9.1 | |
| 10.5 | |
| 11.5 | |
| 12.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| D-Sorbitol | |
| This compound |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of D-Sorbitol in human plasma.
Chromatography The use of a HILIC column with a gradient elution provided good retention and peak shape for the highly polar D-Sorbitol. A representative chromatogram is shown below, illustrating the separation of D-Sorbitol from endogenous plasma components. The retention time for D-Sorbitol and its internal standard was approximately 7.5 minutes.
Method Validation The method was validated according to industry guidelines, assessing linearity, precision, accuracy, and matrix effects.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LLOQ | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible |
The use of the stable isotope-labeled internal standard, this compound, was critical in correcting for any variability during sample preparation and ionization, thereby ensuring high accuracy and precision of the results.
Conclusion
A robust and reliable LC-MS/MS method for the quantification of D-Sorbitol in human plasma has been successfully developed and validated. The utilization of HILIC chromatography coupled with a stable isotope-labeled internal standard provides the necessary selectivity and accuracy for demanding bioanalytical applications.[2][5] This method is well-suited for clinical studies investigating the role of sorbitol in metabolic diseases and for supporting the development of novel therapeutic agents.
References
- 1. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Probing Diabetic Neuropathy: Applications of D-Sorbitol-¹³C₂ in Metabolic Research
For Immediate Release
[City, State] – [Date] – As the prevalence of diabetes continues to rise globally, so does the incidence of its debilitating complications, including diabetic neuropathy. Researchers are increasingly turning to sophisticated tools to unravel the complex metabolic dysregulation at the heart of this nerve damage. One such tool, D-Sorbitol-¹³C₂, a stable isotope-labeled form of sorbitol, is proving invaluable for tracing the flux through the polyol pathway, a key contributor to the pathogenesis of diabetic neuropathy. These detailed application notes and protocols are designed to guide researchers, scientists, and drug development professionals in leveraging D-Sorbitol-¹³C₂ to advance our understanding and treatment of this widespread condition.
Introduction to D-Sorbitol-¹³C₂ in Diabetic Neuropathy Research
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. In this pathway, the enzyme aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[1][2][3] In nerve tissues, which are insulin-independent for glucose uptake, this pathway can become overactivated in diabetes. The resulting accumulation of sorbitol and fructose leads to a cascade of detrimental effects, including osmotic stress, depletion of essential cofactors like NADPH, and increased oxidative stress, all of which contribute to nerve cell damage and the progression of diabetic neuropathy.[4][5][6]
D-Sorbitol-¹³C₂ serves as a powerful metabolic tracer to quantitatively measure the flow of metabolites, or "flux," through the polyol pathway. By introducing this labeled sorbitol into in vitro or in vivo models of diabetic neuropathy, researchers can track its conversion to fructose and other downstream metabolites. This allows for a dynamic assessment of pathway activity, offering deeper insights than static measurements of metabolite concentrations alone. This approach is critical for evaluating the efficacy of novel therapeutic agents, such as aldose reductase inhibitors, that target this pathway.
Key Applications of D-Sorbitol-¹³C₂
-
Metabolic Flux Analysis of the Polyol Pathway: Quantitatively measure the rate of sorbitol conversion to fructose in nerve cells and tissues under normal and hyperglycemic conditions.
-
Elucidation of Pathogenic Mechanisms: Investigate how increased polyol pathway flux contributes to downstream pathological events, including oxidative stress and impaired nerve function.
-
Target Validation and Drug Discovery: Assess the in vivo and in vitro efficacy of aldose reductase and sorbitol dehydrogenase inhibitors by measuring their impact on metabolic flux through the pathway.
-
Investigation of Interconnected Metabolic Pathways: Trace the fate of the ¹³C label from sorbitol to understand its influence on other pathways, such as the pentose phosphate pathway and glycolysis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies investigating the polyol pathway in diabetic neuropathy. While specific flux rates from D-Sorbitol-¹³C₂ studies are not widely published, these data on metabolite levels provide a basis for the expected changes that can be more dynamically assessed using stable isotope tracers.
Table 1: Sorbitol and Fructose Levels in Sciatic Nerve Tissue
| Group | Sorbitol (nmol/mg protein) | Fructose (nmol/mg protein) |
| Control Mice | ~1.5 | ~3.0 |
| Diabetic Mice (STZ-induced) | ~6.5[7] | ~34.5[7] |
| Diabetic Mice + Aldose Reductase Inhibitor | ~1.6[7] | ~3.5[7] |
Data are illustrative and based on findings from streptozotocin-induced diabetic mouse models.[7]
Table 2: Endoneurial Sorbitol Content in a Mouse Model of Diabetic Neuropathy
| Group | Sorbitol Content (fold increase vs. non-diabetic) |
| Diabetic Transgenic Mice (human aldose reductase) | 6.4[8] |
| Diabetic Littermate Control Mice | Increase detected, but less than transgenic |
This data highlights the significant increase in sorbitol in nerve tissue, which can be quantified and its flux measured using D-Sorbitol-¹³C₂.[8]
Experimental Protocols
I. In Vivo Metabolic Flux Analysis in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the use of D-Sorbitol-¹³C₂ to measure polyol pathway flux in a well-established animal model of type 1 diabetes.
A. Induction of Diabetes
-
Acclimate male Sprague-Dawley rats (250-300g) for one week with free access to food and water.[9]
-
Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 60-65 mg/kg body weight, dissolved in cold 0.1 M citrate buffer (pH 4.5).[10][11] A control group should be injected with citrate buffer alone.
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.[12]
-
Maintain the diabetic animals for 8-12 weeks to allow for the development of neuropathy. Monitor blood glucose and body weight regularly.
B. Administration of D-Sorbitol-¹³C₂
-
Fast the rats overnight before the tracer study.
-
Administer D-Sorbitol-¹³C₂ via tail vein injection or intraperitoneal injection. The exact dose will need to be optimized, but a starting point of 50-100 mg/kg can be considered.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the clearance of the tracer.
-
At the end of the experiment, euthanize the animals and rapidly dissect the sciatic nerves. Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
C. Sample Preparation for GC-MS Analysis
-
Homogenize the frozen sciatic nerve tissue in a cold methanol/water solution (80:20 v/v).
-
Centrifuge the homogenate to pellet the protein and other cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen gas.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
D. GC-MS Analysis
-
Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable column for separating the sugar alcohols and their derivatives.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of the derivatized ¹³C-labeled sorbitol, fructose, and other relevant metabolites.
-
Quantify the abundance of the labeled and unlabeled metabolites to determine the isotopic enrichment and calculate the metabolic flux.
II. In Vitro Metabolic Flux Analysis in Cultured Schwann Cells
This protocol describes the use of D-Sorbitol-¹³C₂ to study polyol pathway metabolism in Schwann cells, the primary glial cells of the peripheral nervous system.
A. Schwann Cell Culture
-
Isolate primary Schwann cells from the sciatic nerves of neonatal rats or mice.[13][14]
-
Purify the Schwann cells from contaminating fibroblasts using methods such as differential adhesion or immunoselection.[15][16]
-
Culture the purified Schwann cells in DMEM supplemented with fetal bovine serum and growth factors on poly-L-lysine/laminin-coated plates.[17]
B. ¹³C-Labeling Experiment
-
Plate the Schwann cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Expose the cells to high glucose conditions (e.g., 25-30 mM glucose) for a period of time (e.g., 24-48 hours) to mimic a hyperglycemic state. A control group should be maintained in normal glucose (5.5 mM).
-
Replace the culture medium with a medium containing D-Sorbitol-¹³C₂ at a known concentration.
-
Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours).
-
At the end of the incubation, rapidly wash the cells with ice-cold saline and quench metabolism by adding cold methanol.
-
Scrape the cells and collect the cell lysate.
C. Sample Preparation and Analysis
-
Follow the sample preparation and GC-MS or LC-MS/MS analysis protocols as described for the in vivo study to determine the isotopic enrichment of intracellular sorbitol, fructose, and other metabolites.
-
Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the analysis of ¹³C-labeled metabolites, providing detailed information on the positional labeling of the carbon skeleton.[18][19][20][21][22]
Signaling Pathways and Experimental Workflows
The overactivation of the polyol pathway in diabetic neuropathy is not an isolated event but rather a central hub in a network of interconnected signaling pathways that contribute to nerve damage.
Polyol Pathway and Downstream Consequences
Caption: The Polyol Pathway and its contribution to diabetic neuropathy.
Experimental Workflow for In Vivo D-Sorbitol-¹³C₂ Metabolic Flux Analysis
Caption: Workflow for in vivo metabolic flux analysis using D-Sorbitol-¹³C₂.
Conclusion
D-Sorbitol-¹³C₂ is a critical tool for researchers seeking to dissect the metabolic underpinnings of diabetic neuropathy. The ability to quantitatively measure flux through the polyol pathway provides a dynamic view of its contribution to nerve damage and offers a robust method for evaluating the efficacy of therapeutic interventions. The protocols and information provided herein serve as a comprehensive guide for the application of this powerful tracer in advancing the fight against this debilitating diabetic complication.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Diabetic Neuropathy: Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential influence of increased polyol pathway on protein kinase C expressions between endoneurial and epineurial tissues in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Detailed Protocols for the Isolation, Culture, Enrichment and Immunostaining of Primary Human Schwann Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. Detailed Protocols for the Isolation, Culture, Enrichment and Immunostaining of Primary Human Schwann Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.psu.edu [pure.psu.edu]
- 22. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Tracing Sorbitol Metabolism in Cancer Cells with 13C Labeling
Introduction
The reprogramming of cellular metabolism is a hallmark of cancer. While aerobic glycolysis, known as the Warburg effect, has been a central focus of cancer metabolism research, other pathways are emerging as critical for tumor growth and survival. The polyol pathway, which converts glucose to fructose through a sorbitol intermediate, is one such pathway that has gained significant attention. In hyperglycemic conditions, a state often associated with cancer, up to 30% of glucose can be shunted into the polyol pathway.[1][2] This pathway consists of two key enzymatic steps: the reduction of glucose to sorbitol by aldose reductase (AR), and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase (SORD).[1][3]
Dysregulation of the polyol pathway has been implicated in various cancers, contributing to oxidative stress, inflammation, and altered signaling cascades that promote cell proliferation and survival.[1][4] Therefore, understanding and quantifying the metabolic flux through the sorbitol pathway in cancer cells is crucial for identifying novel therapeutic targets.
Stable isotope tracing with 13C-labeled substrates, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool to dissect the intricacies of metabolic pathways.[5][6][7] By supplying cancer cells with 13C-labeled glucose, researchers can trace the incorporation of the heavy isotope into sorbitol and other downstream metabolites. This allows for the precise quantification of pathway activity and provides insights into how this pathway integrates with other central carbon metabolism pathways, such as glycolysis and the pentose phosphate pathway (PPP).[7]
These application notes provide detailed protocols for tracing sorbitol metabolism in cancer cells using 13C labeling, from cell culture and metabolite extraction to sample analysis and data interpretation.
Signaling Pathways and Experimental Workflow
To visualize the metabolic context and the experimental approach, the following diagrams illustrate the polyol pathway's connection to central carbon metabolism and the general workflow for a 13C tracing experiment.
Caption: The Polyol Pathway and its connection to central carbon metabolism.
Caption: Experimental workflow for 13C tracing of sorbitol metabolism.
Detailed Experimental Protocols
Protocol 1: Cell Culture and 13C Labeling
This protocol describes the culture of cancer cells and the introduction of a 13C-labeled glucose tracer to monitor sorbitol metabolism.
Materials:
-
Cancer cell line of interest (e.g., SW480, HT29)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Glucose-free medium
-
[U-13C6]Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours in complete growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of [U-13C6]Glucose (e.g., 10 mM).
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed 13C-labeling medium to each well.
-
-
Incubation: Return the plates to the incubator and incubate for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of 13C into intracellular metabolites.[8]
Protocol 2: Metabolite Extraction
This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
80% Methanol (-80°C)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
Procedure:
-
Quenching:
-
Remove the 6-well plates from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
-
Cell Lysis and Collection:
-
Place the plates on ice for 10 minutes to allow for cell lysis.
-
Scrape the cells from the bottom of each well using a cell scraper.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the analysis of 13C-labeled sorbitol and related metabolites using LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., coupled to an Orbitrap mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Metabolite standards (e.g., sorbitol, glucose, fructose)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of the initial mobile phase conditions (e.g., 95% Acetonitrile).
-
LC Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient elution to separate the metabolites. A typical gradient might be:
-
0-2 min: 95% B
-
2-12 min: Linear gradient to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Linear gradient to 95% B
-
16-20 min: Hold at 95% B for column re-equilibration.
-
-
-
MS Analysis:
-
Operate the mass spectrometer in negative ion mode.
-
Perform a full scan to detect all ions within a specified mass range.
-
Use a data-dependent MS2 scan to fragment the ions of interest (e.g., the [M-H]- ion of sorbitol) to confirm their identity.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue of sorbitol (M+0 to M+6).
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in sorbitol at each time point.
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data from a 13C sorbitol tracing experiment can be presented.
Table 1: Fractional Enrichment of 13C in Key Metabolites
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose | 4 | 5.2 | 0.6 | 1.1 | 2.3 | 5.8 | 15.0 | 70.0 |
| 12 | 2.1 | 0.3 | 0.5 | 1.0 | 2.5 | 8.6 | 85.0 | |
| Sorbitol | 4 | 75.3 | 2.1 | 3.5 | 4.1 | 5.0 | 5.5 | 4.5 |
| 12 | 40.1 | 1.5 | 2.8 | 4.6 | 8.0 | 13.0 | 30.0 | |
| Fructose | 4 | 80.5 | 1.8 | 2.9 | 3.5 | 4.2 | 3.8 | 3.3 |
| 12 | 55.2 | 1.2 | 2.1 | 3.9 | 6.5 | 10.1 | 21.0 |
Table 2: Calculated Metabolic Flux Rates
| Metabolic Flux | Control Cells (nmol/10^6 cells/h) | Treated Cells (nmol/10^6 cells/h) | Fold Change |
| Glucose Uptake | 250.0 | 350.0 | 1.4 |
| Glycolysis | 220.0 | 280.0 | 1.27 |
| Pentose Phosphate Pathway | 20.0 | 45.0 | 2.25 |
| Sorbitol Synthesis | 10.0 | 25.0 | 2.5 |
| Sorbitol to Fructose | 8.5 | 22.0 | 2.59 |
Logical Relationships
The diagram below illustrates the proposed logical relationship between increased sorbitol metabolism and the promotion of cancer cell proliferation.
Caption: Logical flow from hyperglycemia to cancer cell proliferation via the polyol pathway.
References
- 1. Targeting Aldose Reductase for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorbitol dehydrogenase overexpression and other aspects of dysregulated protein expression in human precancerous colorectal neoplasms: a quantitative proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-Based Stable Isotope Tracing of Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Sorbitol-13C-2 for Cellular Uptake
Welcome to the technical support center for optimizing D-Sorbitol-13C-2 concentration for cellular uptake studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of D-Sorbitol uptake in mammalian cells?
A1: D-Sorbitol uptake in mammalian cells can occur through various mechanisms depending on the cell type. In some cells, such as human renal interstitial cells, a specific, temperature-dependent transport system with saturation kinetics has been identified.[1] In other cell types, like rat glial cells, uptake appears to be a process of diffusion, potentially through a proteinaceous channel-like structure, and is not inhibited by glucose.[2] It's crucial to determine the specific uptake mechanism in your cell line of interest as it will influence experimental design.
Q2: What is a typical starting concentration range for this compound in cellular uptake experiments?
A2: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically. Based on kinetic studies of D-Sorbitol, a starting range of 1 mM to 10 mM is a reasonable starting point for many cell lines. For cells with a high-velocity transport system, concentrations can be varied between 10 and 80 mmol/l to observe saturation kinetics.[1] For glial cells where uptake is proportional to the concentration over a wide range, you might explore concentrations from 20 µM to 400 mM.[2]
Q3: How does the presence of glucose in the culture medium affect this compound uptake?
A3: High concentrations of glucose in the culture medium can significantly impact D-Sorbitol metabolism and may influence its uptake. In cells with an active polyol pathway, high glucose levels lead to the intracellular conversion of glucose to sorbitol by the enzyme aldose reductase.[1][3][4] This can increase the intracellular pool of unlabeled sorbitol, potentially competing with the uptake of this compound or altering the dynamics of its transport. In some studies, particularly in plant cells, hexoses like glucose have been shown to directly inhibit sorbitol uptake. Therefore, it is advisable to control and report the glucose concentration in your experimental medium.
Q4: What is the primary metabolic fate of this compound after cellular uptake?
A4: Once inside the cell, this compound enters the polyol pathway. It is oxidized to D-Fructose-13C-2 by the enzyme sorbitol dehydrogenase (SDH), with the concomitant reduction of NAD+ to NADH.[3] This fructose can then be phosphorylated to fructose-6-phosphate and enter the glycolysis pathway.[1]
Troubleshooting Guides
Issue 1: Low or undetectable this compound uptake in my cells.
| Possible Cause | Troubleshooting Step |
| Low transporter expression or absence of a specific transport mechanism. | Investigate the literature for known sorbitol transporters in your cell line. If unknown, consider performing a concentration-dependent uptake experiment to determine if uptake is saturable, suggesting a carrier-mediated process.[1] If uptake is linear over a wide concentration range, it may be due to diffusion.[2] |
| Suboptimal incubation time. | Perform a time-course experiment to determine the optimal incubation period for this compound uptake. Start with a range of time points (e.g., 30 minutes, 1, 2, 4, and 8 hours). Uptake may be rapid and plateau, or it could be slower and linear over a longer period. |
| Competition from high glucose in the medium. | Reduce the glucose concentration in the experimental medium or use a glucose-free medium during the uptake assay. Ensure to include a vehicle control with the standard glucose concentration to assess the impact.[4] |
| Incorrect sample preparation for analysis. | Ensure your cell lysis and metabolite extraction protocol is optimized for polar molecules like sorbitol. Quenching metabolism with ice-cold solutions is critical.[5][6] For LC-MS analysis, avoid drying steps if possible, as this can lead to loss of polar metabolites.[5][7] |
| Low cell viability or confluency. | Ensure cells are healthy and in the log phase of growth. Passage cells when they are 70-90% confluent. Low viability will result in compromised membrane integrity and unreliable uptake data.[8][9] |
Issue 2: High background signal or variability in this compound measurements.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of extracellular this compound. | After incubation, wash the cell monolayer multiple times (at least 3-4 times) with ice-cold phosphate-buffered saline (PBS) to remove residual extracellular tracer.[10] |
| Contamination of samples. | Use sterile techniques throughout the experiment. Ensure all solutions and equipment are free of contaminants that could interfere with mass spectrometry analysis.[9][11] |
| Inconsistent cell numbers between wells. | Seed cells at a consistent density and ensure even distribution across the culture plate. Normalize the uptake data to cell number or total protein content for each sample. |
| Matrix effects in mass spectrometry analysis. | Use a stable isotope-labeled internal standard that is not expected to be present in the cells to account for variations in extraction efficiency and ionization suppression.[5][7] Prepare calibration standards in a matrix that closely matches your sample matrix. |
Quantitative Data Summary
Table 1: Kinetic Parameters of D-Sorbitol Uptake in Different Cell Types
| Cell Type | Apparent K_m (mM) | V_max (mmol/L x h) | Uptake Characteristics | Reference |
| Immortalized human renal interstitial cells (TK-173) | 10 | 84 | Temperature-dependent, saturation kinetics, independent of membrane potential, sodium, and chloride. | [1] |
| Rat glial primary cultures | Not applicable (linear uptake) | Not applicable | Proportional to extracellular concentration (20 µM - 400 mM), not inhibited by glucose or fructose. | [2] |
Table 2: Factors Influencing D-Sorbitol Uptake and Metabolism
| Factor | Effect on D-Sorbitol Uptake/Metabolism | Cell Type/System | Reference |
| Temperature | Uptake is markedly diminished at 4°C compared to 37°C in cells with a specific transporter. | Immortalized human renal interstitial cells (TK-173) | [1] |
| High Extracellular Glucose | Increases intracellular sorbitol production from glucose via the polyol pathway. | Cultured human retinal pigment epithelial cells | [4] |
| Extracellular Fructose | Diminishes sorbitol formation from glucose, but increases the total amount of sorbitol. | Bovine retina in vitro | [12] |
| Aldose Reductase Inhibitors | Decreases sorbitol formation from glucose. | Bovine retina in vitro | [12] |
| p-chloromercuribenzoate (sulfhydryl reagent) | Inhibits sorbitol uptake. | Rat glial primary cultures | [2] |
| Phloretin, phlorizin, filipin, n-hexanol | Inhibit sorbitol uptake to various degrees. | Rat glial primary cultures | [2] |
Experimental Protocols
Detailed Methodology for this compound Cellular Uptake and Quantification by LC-MS
This protocol provides a general framework. Optimization of cell seeding density, incubation times, and this compound concentrations is recommended for each cell line.
1. Cell Seeding and Culture:
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-90% confluency on the day of the experiment.
-
Culture cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2.
2. Preparation of Tracer Medium:
-
On the day of the experiment, prepare the experimental medium. This typically consists of a base medium (e.g., DMEM without glucose) supplemented with dialyzed fetal bovine serum (to reduce background from small molecules), necessary amino acids, and the desired concentration of this compound.[8][10]
-
Include a control medium with unlabeled D-Sorbitol at the same concentration and a vehicle control medium without added sorbitol.
-
Pre-warm the media to 37°C.
3. This compound Incubation:
-
Aspirate the growth medium from the cell monolayers.
-
Gently wash the cells once with pre-warmed, serum-free base medium to remove any residual growth medium components.
-
Add the pre-warmed tracer medium to the cells.
-
Incubate for the desired time period (determined from a time-course experiment) at 37°C.
4. Quenching and Metabolite Extraction:
-
To stop cellular metabolism rapidly, place the culture plates on ice.
-
Aspirate the tracer medium.
-
Immediately wash the cells three times with ice-cold PBS to remove all extracellular this compound.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to each well.[13]
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
5. Sample Preparation for LC-MS Analysis:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
If necessary, add a stable isotope-labeled internal standard to the supernatant to control for instrument variability.
-
The sample can be directly analyzed or stored at -80°C. For some analyses, a drying step under nitrogen followed by reconstitution in a suitable solvent may be used, but be aware that this can lead to the loss of polar metabolites.[5][7]
6. LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of this compound and its downstream metabolites, such as selected ion monitoring (SIM) or parallel reaction monitoring (PRM).
-
Generate a standard curve using known concentrations of this compound to quantify its intracellular concentration.
Visualizations
Caption: The Polyol Pathway for this compound Metabolism.
Caption: Experimental Workflow for this compound Cellular Uptake Assay.
Caption: Troubleshooting Logic for Low this compound Uptake.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Characteristics of sorbitol uptake in rat glial primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of glucose on sorbitol pathway activation, cellular redox, and metabolism of myo-inositol, phosphoinositide, and diacylglycerol in cultured human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems [pmiscience.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
- 10. medicine.uky.edu [medicine.uky.edu]
- 11. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 12. Effects of fructose on D-[6-3H]-glucose uptake and sorbitol metabolism of bovine retina in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Biological Samples Using D-Sorbitol-13C-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of biological samples using D-Sorbitol-13C-2 as an internal standard.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of bioanalysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These components, which can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants, dosing vehicles), can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and unreliable quantitative results.[1][3][4] This phenomenon is a significant concern in high-performance liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[5]
Q2: Why am I observing ion suppression or enhancement in my LC-MS/MS analysis?
A2: Ion suppression or enhancement occurs when matrix components co-eluting with your analyte interfere with the ionization process in the MS source.[5] Electrospray ionization (ESI) is particularly susceptible to these effects.[6][7][8] The co-eluting compounds can compete with the analyte for ionization, alter the droplet formation and evaporation process, or change the local chemical environment, thereby reducing or increasing the number of analyte ions that reach the detector.[5]
Q3: What is this compound and why is it used as an internal standard (IS)?
A3: this compound is a stable isotope-labeled (SIL) version of D-Sorbitol, where two of the carbon atoms have been replaced with the heavier 13C isotope. It is used as an internal standard in quantitative mass spectrometry.[9] SIL internal standards are considered the "gold standard" for compensating for matrix effects.[5][10]
Q4: How does a stable isotope-labeled internal standard like this compound help compensate for matrix effects?
A4: this compound has nearly identical physicochemical properties to the unlabeled D-Sorbitol analyte. This means it behaves in the same way during sample extraction, chromatography, and ionization.[8][10] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[6][8] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[10] 13C-labeled standards are particularly effective at correcting for ion suppression up to 70-80%.[8]
Q5: What are the most common sources of matrix effects in biological samples like plasma and urine?
A5: In plasma, the most significant sources of matrix effects, particularly ion suppression, are phospholipids from cell membranes.[6] Other sources include proteins, salts, and anticoagulants. In urine, high concentrations of salts, urea, and other endogenous metabolites can cause significant matrix effects.[3]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results and poor reproducibility for D-Sorbitol.
-
Question: My analyte (D-Sorbitol) and internal standard (this compound) signals are both highly variable between replicate injections of the same sample. What is causing this and how can I fix it?
-
Answer: This indicates a strong and variable matrix effect that is impacting the ionization of both your analyte and internal standard. While the IS is designed to compensate for this, extreme variability can still compromise data quality.
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to combat matrix effects.[6] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.[1][6]
-
Optimize Chromatography: Increase the chromatographic resolution between D-Sorbitol and the interfering matrix components. Poor retention on the column is a common reason for method failure.[11] Try a different column chemistry or adjust the mobile phase gradient to better separate the analyte from the region where most matrix components elute (often early in the run).
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][5] However, this approach is only feasible if the concentration of D-Sorbitol is high enough to remain detectable after dilution.[5]
-
Issue 2: My calibration curve is non-linear.
-
Question: My calibration curve for D-Sorbitol is not linear, particularly at the lower concentration levels. Could this be related to the matrix effect?
-
Answer: Yes, a non-linear calibration curve can be a symptom of uncompensated matrix effects. The effect of the matrix may not be consistent across the entire concentration range, leading to a loss of linearity.
Troubleshooting Steps:
-
Assess Matrix Effect Quantitatively: Use the post-extraction spike method (see Protocol 1) to determine the Matrix Factor (MF) at low, medium, and high concentrations. If the MF varies significantly with concentration, it confirms a concentration-dependent matrix effect.
-
Re-evaluate Sample Preparation: As with inconsistent results, enhancing your sample cleanup protocol (e.g., moving from PPT to SPE) is a primary strategy to ensure a consistent matrix background across all calibration standards and samples.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) and process them in the same way. This ensures that the standards and samples experience a similar matrix effect.
-
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol, adapted from Matuszewski et al., is the industry standard for quantifying matrix effects.[3] It calculates a Matrix Factor (MF) to determine the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (D-Sorbitol) and IS (this compound) into a clean solvent (e.g., mobile phase) at a known concentration (e.g., medium QC level).
-
Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire extraction procedure. After the final extraction step, spike the resulting blank extract with the analyte and IS to the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the blank biological matrix with the analyte and IS at the same concentration before the extraction procedure. Process these samples. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF):
-
The Matrix Factor is calculated using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The IS-normalized MF is also calculated to ensure the IS is tracking the analyte: IS-Normalized MF = (Ratio of Analyte/IS in Set B) / (Ratio of Analyte/IS in Set A)
-
Data Presentation: Matrix Factor Calculation
| Sample Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte/IS Ratio (Set B) |
| Lot 1 | 78,500 | 81,000 | 0.969 |
| Lot 2 | 81,200 | 83,100 | 0.977 |
| Lot 3 | 75,900 | 79,500 | 0.955 |
| Lot 4 | 83,100 | 84,200 | 0.987 |
| Lot 5 | 79,800 | 82,000 | 0.973 |
| Lot 6 | 80,400 | 82,500 | 0.975 |
| Mean | 79,817 | 82,050 | 0.973 |
| Mean Neat Analyte Peak Area (Set A) | 105,000 | ||
| Mean Neat Analyte/IS Ratio (Set A) | 0.995 | ||
| Calculated Matrix Factor (MF) | 0.76 (Ion Suppression) | ||
| IS-Normalized MF | 0.98 (Compensation is effective) |
Section 4: Visualizations
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ukisotope.com [ukisotope.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Sorbitol-13C-2 Chromatographic Analysis
Welcome to the technical support center for the analysis of D-Sorbitol-13C-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve peak resolution and achieve accurate, reproducible results in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most common issues are peak tailing and co-elution with isomers, particularly mannitol. Peak tailing is often caused by secondary interactions with the stationary phase, while co-elution is due to the very similar chemical structures of sorbitol and its isomers.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is a common technique for separating these highly polar compounds.[3][4][5]
Q2: Which chromatographic mode is best for separating this compound from its isomers?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is widely used and effective for separating sugar alcohols and their isomers.[3][4][6] Ion-exchange chromatography can also provide good resolution.[1] The choice of stationary phase within HILIC, such as those with amide or zwitterionic chemistries, can significantly impact selectivity.[6]
Q3: My this compound peak is co-eluting with another peak, likely an isomer. What is the first parameter I should adjust?
A3: Adjusting the column temperature is a key parameter for improving the separation of stereoisomers like sorbitol and mannitol.[3][7] Lowering the temperature can increase retention and improve resolution, but an optimal temperature must be found as excessively low temperatures can sometimes lead to peak fronting for certain sugars.[7]
Q4: Can the mobile phase composition affect the peak shape of this compound?
A4: Yes, the mobile phase is critical. The ratio of acetonitrile to the aqueous buffer is a primary factor in controlling retention and resolution in HILIC.[4] The pH and concentration of buffer additives, such as ammonium formate or ammonium acetate, can also influence peak shape by minimizing secondary interactions with the stationary phase.[8]
Q5: I am using an LC-MS system. Are there specific considerations for this compound?
A5: When using mass spectrometry, it is important to use volatile mobile phase additives like ammonium formate or ammonium acetate to ensure compatibility with the MS source.[5][9] this compound serves as an excellent internal standard for the quantification of unlabeled sorbitol, and a well-resolved chromatographic peak is essential for accurate results.[10] The use of stable isotope-labeled standards allows for selective detection and quantification, even in complex matrices.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common peak resolution issues encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front, can compromise integration and accuracy.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is broader, is less common for sorbitol but can occur under certain conditions.
Caption: Troubleshooting workflow for peak fronting.
Issue 3: Co-elution with Isomers (e.g., Mannitol)
The separation of sorbitol from its isomers is a common challenge.
Caption: Troubleshooting workflow for co-elution.
Quantitative Data Summary
The following tables summarize the effects of key chromatographic parameters on the retention and resolution of sorbitol and related compounds, based on published data.
Table 1: Effect of Column Temperature on Retention Factor (k) in HILIC [7]
| Compound | k at 10°C | k at 25°C |
| Ribitol | 2.5 | 2.0 |
| Xylitol | 2.8 | 2.2 |
| Sorbitol | 3.5 | 2.8 |
| Mannitol | 3.6 | 2.9 |
Note: Lower temperatures generally lead to higher retention factors, which can improve separation.
Table 2: Effect of Acetonitrile (ACN) Content in Mobile Phase on Retention of Sugar Alcohols [11]
| Compound | Retention Time (min) with 100% Water | Retention Time (min) with 30% ACN in Water |
| Arabitol | ~12 | ~22 |
| Mannitol | ~13 | ~25 |
| Xylitol | ~13.5 | ~26 |
| Dulcitol | ~14 | ~28 |
| Sorbitol | ~14.5 | ~29 |
Note: The addition of acetonitrile to the aqueous mobile phase in ion-exchange chromatography significantly increases retention times and can improve resolution.
Experimental Protocols
Protocol 1: HILIC Method Optimization for Sorbitol and Mannitol Separation
This protocol provides a starting point for optimizing the separation of this compound from its common isomer, mannitol.
-
Column: Use a HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.[5]
-
Mobile Phase B: 80% Acetonitrile, 5% Methanol, 15% of Mobile Phase A.[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: Start at 40°C. To improve resolution between sorbitol and mannitol, decrease the temperature in 5°C increments to a minimum of 25°C. Allow the system to equilibrate thoroughly at each new temperature.
-
Injection Volume: 5 µL.
-
Detection: Use a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).
-
Gradient (if needed): If isocratic elution does not provide adequate separation, a shallow gradient can be employed. For example, start with a higher percentage of acetonitrile and gradually increase the aqueous portion.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition to prevent peak distortion.[12]
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol is designed for the sensitive and selective quantification of this compound, often used as an internal standard.
-
LC System: UPLC or UHPLC system.
-
Column: HILIC analytical column (e.g., Asahipak NH2P-50, 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase A: 20 mM Ammonium Acetate in water (pH 9).[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient may be necessary to separate sorbitol from matrix components. A typical gradient might start at 85-90% B, holding for several minutes, then decreasing to ~60% B to elute more retained compounds.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[13]
-
MS/MS Transitions:
-
Monitor for the deprotonated molecule [M-H]⁻ as the precursor ion.
-
Optimize collision energy to obtain characteristic product ions for Multiple Reaction Monitoring (MRM). For 13C6-labeled sorbitol, the precursor ion would be m/z 187.1, with product ions to be determined empirically.[5]
-
-
Data Analysis: Integrate the peak area for the specific MRM transition of this compound. If used as an internal standard, calculate the peak area ratio relative to the unlabeled analyte.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Labeling Experiments
Welcome to our technical support center for ¹³C labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling and ensure the accuracy of their metabolic flux analysis.
Understanding Isotopic Scrambling
In the context of ¹³C labeling experiments, "isotopic scrambling" can refer to unexpected or complex labeling patterns in metabolites. This is often not an error, but rather a result of the intricate nature of metabolic networks. Understanding these phenomena is key to accurate data interpretation.
Q1: What is isotopic scrambling and why does it occur?
A1: Isotopic scrambling refers to the distribution of ¹³C isotopes into multiple positions of a metabolite, sometimes in patterns that are not immediately obvious from the primary metabolic pathway of interest. This occurs due to the complex and interconnected nature of cellular metabolism. Key causes include:
-
Reversible Reactions: Many enzymatic reactions in metabolic pathways are reversible. This allows ¹³C labels to be redistributed back and forth between substrates and products, leading to a broader distribution of the isotope than a simple unidirectional pathway would suggest.
-
Converging Pathways: Multiple metabolic pathways can converge to produce the same metabolite. If these pathways utilize different precursors or have different labeling patterns, the resulting metabolite pool will have a mixed isotopic distribution.
-
Symmetrical Molecules: Metabolites that are symmetrical, such as fumarate and succinate in the TCA cycle, can be processed by enzymes in a way that does not distinguish between their identical halves. This can lead to a randomization of the label position.
-
Metabolic Cycling: The passage of labeled metabolites through cyclic pathways, like the TCA cycle or the pentose phosphate pathway, will naturally redistribute the ¹³C atoms among the carbons of the cycle's intermediates.
Q2: I see ¹³C labels in metabolites that are not part of the direct downstream pathway of my tracer. Is this a sign of contamination or experimental error?
A2: Not necessarily. The appearance of ¹³C in seemingly unrelated metabolites is often a genuine biological result and a key piece of data.[1][2] Cellular metabolism is a highly interconnected network, and carbon backbones from your tracer can be rerouted through various alternative and anaplerotic pathways.[1] For example, ¹³C from glucose can appear in amino acids via intermediates of glycolysis and the TCA cycle. Careful analysis of these labeling patterns can provide valuable insights into the activity of these alternative routes.[1]
Experimental Design and Execution
Proper experimental design is the most critical step in minimizing ambiguity and obtaining high-quality data from ¹³C labeling experiments.
Q3: How do I choose the optimal ¹³C-labeled tracer for my experiment?
A3: The choice of tracer is crucial and depends on the specific metabolic pathways you aim to investigate.[3] There is no single "best" tracer for all applications. Consider the following:
-
Uniformly Labeled Tracers (e.g., [U-¹³C]-glucose): These are excellent for general screening of metabolic pathways and for determining the overall contribution of a carbon source to various metabolites.
-
Positionally Labeled Tracers (e.g., [1,2-¹³C₂]-glucose): These are powerful tools for resolving fluxes through specific, often parallel or cyclical, pathways.[4] The specific location of the label allows you to track the fate of individual carbon atoms through different reaction mechanisms.
-
Parallel Labeling Experiments: For complex systems, using different tracers in parallel cultures under identical conditions can dramatically improve the precision and resolution of flux estimations.[5][6][7]
Q4: What are parallel labeling experiments and what are their advantages?
A4: Parallel labeling experiments involve setting up multiple, simultaneous cell cultures under identical conditions, with each culture receiving a different ¹³C-labeled tracer.[5] The data from these parallel experiments are then integrated for a more comprehensive metabolic flux analysis.[5]
Advantages:
-
Improved Flux Resolution: By combining data from different tracers, it is possible to resolve fluxes that would be indistinguishable with a single tracer.[5][7]
-
Increased Precision: The redundancy in the data from multiple experiments significantly improves the statistical confidence of the estimated flux values.[3]
-
Model Validation: Comparing the results from different tracers can help to validate the assumptions of your metabolic model.[5]
Experimental Protocol: Parallel Labeling Experiment
-
Cell Culture Setup: Seed cells in multiple flasks or plates at the same density and from the same parent culture to ensure biological consistency.
-
Tracer Selection: Based on your research question, select two or more different ¹³C-labeled tracers. For example, to study central carbon metabolism, you might use [1,2-¹³C₂]-glucose in one set of cultures and [U-¹³C]-glucose in another.
-
Media Preparation: Prepare separate batches of culture media, each containing one of the selected ¹³C tracers at the desired concentration. Ensure all other media components are identical across all conditions.
-
Labeling: At the start of the experiment, replace the standard culture medium with the appropriate ¹³C-labeled medium in each culture vessel.
-
Incubation and Sampling: Incubate all cultures under identical conditions. Collect samples at predetermined time points, ensuring that you are sampling at isotopic steady state (see Q5).
-
Metabolite Extraction and Analysis: Quench metabolism and extract metabolites using a consistent protocol for all samples. Analyze the isotopic labeling patterns using GC-MS or LC-MS.
-
Data Integration: Combine the labeling data from all parallel experiments into a single model for metabolic flux analysis.
Q5: How long should I run my labeling experiment to ensure I've reached isotopic steady state?
A5: Reaching isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time, is crucial for many metabolic flux analysis methods.[8][9] The time required to reach this state can vary significantly depending on:
-
The organism or cell type.
-
The specific metabolic pathway and the turnover rates of its intermediates.[9]
-
The size of the intracellular metabolite pools.
For rapidly dividing cells like bacteria or yeast, isotopic steady state in central carbon metabolism can often be achieved within minutes to a few hours. For mammalian cells, it can take significantly longer, sometimes up to 24 hours.[9] It is highly recommended to perform a pilot time-course experiment to determine the optimal labeling duration for your specific system.[8]
Data Processing and Analysis
Accurate data processing is essential to correct for naturally occurring isotopes and to properly interpret your labeling data.
Q6: What is natural isotopic abundance, and why do I need to correct for it?
A6: Naturally occurring stable isotopes are present in all biological samples. For example, about 1.1% of all carbon atoms in nature are ¹³C.[10] When you analyze your samples with a mass spectrometer, the instrument measures the total amount of each mass isotopologue, which includes both the ¹³C from your tracer and the naturally occurring ¹³C. To accurately determine the incorporation of your tracer, you must computationally remove the contribution from natural isotopic abundance.[11][12] Failure to do so can lead to significant errors in your flux calculations.
Table 1: Natural Abundance of Key Stable Isotopes in Metabolomics
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 |
Q7: How do I perform a correction for natural isotopic abundance?
A7: Several software tools and algorithms are available to correct for natural isotopic abundance. These tools typically use matrix-based methods to deconvolve the measured mass isotopomer distributions and determine the true fractional enrichment from the tracer.[12][13][14][15] Popular software packages for this purpose include IsoCor and AccuCor2.[2][15] The general workflow is as follows:
-
Obtain Mass Isotopomer Distributions (MIDs): Process your raw mass spectrometry data to get the relative abundances of all mass isotopologues for each metabolite of interest.
-
Input Data into Correction Software: Provide the software with the measured MIDs and the chemical formula of each metabolite.
-
Run Correction Algorithm: The software will calculate the theoretical contribution of natural isotopes and subtract it from your measured data.
-
Obtain Corrected MIDs: The output will be the corrected MIDs that reflect only the incorporation of the ¹³C tracer.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during your ¹³C labeling experiments.
Q8: I've observed unexpected labeling patterns in my metabolites. How can I troubleshoot this?
A8: Unexpected labeling patterns are a common challenge and can often be a source of new biological insights. Here is a logical workflow to troubleshoot this:
Caption: A logical workflow for troubleshooting unexpected labeling patterns.
Q9: How can tracer impurity affect my results?
A9: The isotopic purity of your tracer is a critical factor. Commercially available ¹³C-labeled substrates are typically >99% pure, but it is important to verify this. Even small impurities can have a significant impact, especially if the impure component is a highly active metabolite. If you suspect tracer impurity, it is advisable to analyze the tracer directly by MS to confirm its isotopic enrichment.
Q10: What are the key metabolic pathways that can cause complex labeling patterns from a [U-¹³C]-glucose tracer?
A10: When using uniformly labeled glucose, several interconnected pathways can lead to complex redistribution of the ¹³C label. Understanding these pathways is key to interpreting your data.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. chemrxiv.org [chemrxiv.org]
D-Sorbitol-13C-2 interference with other metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving D-Sorbitol-13C-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled version of D-Sorbitol, a six-carbon sugar alcohol.[1] The 13C label at the second carbon position allows it to be used as a tracer in metabolic studies to investigate the polyol pathway, glycolysis, and gluconeogenesis. It is frequently employed in metabolic flux analysis and as an internal standard for mass spectrometry-based quantification of endogenous sorbitol.[1]
Q2: What are the main metabolic pathways for D-Sorbitol?
A2: D-Sorbitol is primarily metabolized through the polyol pathway. It is synthesized from glucose by aldose reductase and can be converted to fructose by sorbitol dehydrogenase.[2] In some microorganisms, D-sorbitol can be further metabolized through a series of oxidation steps involving sorbitol dehydrogenase, sorbose dehydrogenase, and sorbosone dehydrogenase.[3][4]
Q3: What are the potential sources of interference when analyzing this compound?
A3: The primary sources of interference in this compound analysis are:
-
Isomers: Mannitol, an isomer of sorbitol, is a significant source of interference, especially in biological samples where it may be present in high concentrations as an osmoticum.[5][6] Other sugar alcohols can also interfere.
-
Structurally similar compounds: Other polyols and sugars can have similar retention times in chromatographic separations.
-
Matrix effects: Components of the biological matrix (e.g., salts, proteins) can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[6]
-
In-source fragmentation: During mass spectrometry analysis, other metabolites can fragment in the ion source, producing ions with the same mass-to-charge ratio as this compound or its fragments.[7]
Troubleshooting Guides
Issue 1: Poor chromatographic separation of this compound from interfering metabolites.
Symptoms:
-
Co-elution of this compound with other peaks, particularly mannitol.
-
Inaccurate quantification due to overlapping peaks.
Possible Causes:
-
Suboptimal chromatographic method (column, mobile phase, gradient).
Solutions:
-
Method Optimization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization with agents like n-butane boronic acid or silylation (e.g., using TMS) can improve volatility and separation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating highly polar compounds like sorbitol and mannitol.[5][6] Experiment with different HILIC column chemistries (e.g., amide, silica, zwitterionic) and mobile phase compositions.[7]
-
-
Column Selection: Utilize a column with high resolving power for polar compounds.
Issue 2: Inaccurate quantification of this compound.
Symptoms:
-
High variability between replicate measurements.
-
Poor recovery of the internal standard.
Possible Causes:
-
Matrix effects from the sample.
-
Interference from isobaric compounds.
-
Incomplete quenching of enzymatic activity during sample preparation.[7]
Solutions:
-
Sample Preparation:
-
Protein Precipitation: Use methods like perchloric acid or methanol precipitation to remove proteins that can interfere with analysis.[9]
-
Solid-Phase Extraction (SPE): Employ SPE to clean up the sample and remove interfering matrix components.
-
-
Internal Standard: Use a stable isotope-labeled internal standard, such as D-Sorbitol-13C6, to correct for matrix effects and variations in sample processing.[6]
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (e.g., qTOF, Orbitrap) to differentiate this compound from interfering compounds with similar nominal masses.[7]
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS with specific precursor-product ion transitions for this compound to enhance selectivity and reduce interference.
Data Presentation
Table 1: Comparison of Analytical Methods for D-Sorbitol Analysis
| Method | Principle | Derivatization Required | Pros | Cons |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Yes (e.g., silylation, boronic acid esterification) | High chromatographic resolution for some derivatives. | Derivatization can be time-consuming and introduce variability. |
| LC-MS/MS | Separation of polar compounds by liquid chromatography (often HILIC) followed by tandem mass spectrometry. | No | High selectivity and sensitivity, suitable for complex matrices.[5][6] | Matrix effects can be a concern, requiring careful sample preparation and use of internal standards. |
| HPLC-RID | High-performance liquid chromatography with a refractive index detector. | No | Simple and does not require a mass spectrometer. | Lower sensitivity and selectivity compared to MS-based methods. |
| Enzymatic Assay | Spectrophotometric measurement of NADH produced from the oxidation of sorbitol by sorbitol dehydrogenase. | No | High specificity. | Can be susceptible to interference from other substances that absorb at the same wavelength. |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using HILIC-LC-MS/MS
This protocol is adapted from methodologies described for the analysis of sorbitol in biological matrices.[5][6]
-
Sample Preparation (Quenching and Extraction):
-
Rapidly quench metabolic activity by adding ice-cold 80:20 methanol:water containing 0.1 M formic acid to the cell culture or tissue homogenate.[7]
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites.
-
Add a known amount of a suitable internal standard (e.g., D-Sorbitol-13C6).
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
HILIC-LC-MS/MS Analysis:
-
LC System: A UHPLC system capable of high-pressure gradients.
-
Column: A HILIC column (e.g., ZIC-pHILIC, 150 x 2.1 mm, 5 µm).[5]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A shallow gradient from high to low organic content (e.g., 95% A to 50% A over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A tandem quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for interference issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. customs.go.jp [customs.go.jp]
- 9. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
Technical Support Center: Ensuring Complete Cell Lysis for Accurate Metabolite Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete cell lysis for accurate metabolite extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell lysis for metabolite extraction.
Issue: Low Metabolite Yield
Question: My metabolite yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low metabolite yield can stem from several factors throughout the experimental workflow. Here’s a step-by-step troubleshooting guide:
-
Incomplete Cell Lysis: The most common cause of low yield is incomplete disruption of the cell membrane or wall.
-
Visual Inspection: After lysis, examine a small aliquot of your cell suspension under a microscope. The presence of a significant number of intact cells indicates lysis failure.
-
Lysis Method Optimization: The chosen lysis method may not be optimal for your cell type.[1]
-
Mechanical Lysis (e.g., bead beating, sonication, homogenization):
-
Increase the intensity or duration of the physical force. For bead beating, ensure the correct bead size and material are used for your cell type.[2] For sonication, optimize the power, duration, and pulse settings.[3][4]
-
Ensure the sample is kept cool during the process to prevent metabolite degradation.[5]
-
-
Chemical Lysis (e.g., detergents, solvents):
-
Verify the concentration of the lysis reagent. For detergents, a concentration of around 1.0% is often a good starting point.[6]
-
Ensure compatibility of the lysis buffer with your cell type. For example, harsh detergents like SDS are effective but may denature proteins and interfere with downstream analysis.[7]
-
The volume of the lysis buffer may be insufficient for the number of cells.[2][8]
-
-
Enzymatic Lysis (e.g., lysozyme for bacteria, cellulase for plants):
-
Confirm the activity of the enzyme. Enzymes can lose activity over time or with improper storage.
-
Optimize the enzyme concentration and incubation time.
-
-
-
-
Metabolite Degradation: Metabolites are sensitive and can be degraded by endogenous enzymes released during lysis.
-
Suboptimal Extraction: The target metabolites may not be efficiently extracted from the lysate.
-
Solvent Polarity: The choice of extraction solvent is crucial and depends on the polarity of the target metabolites. A mixture of polar and non-polar solvents (e.g., methanol/chloroform/water) is often used for broad-spectrum metabolite extraction.[14]
-
Phase Separation: For liquid-liquid extractions, ensure complete phase separation to avoid losing metabolites in the wrong phase.
-
Precipitation: Inefficient protein precipitation can trap metabolites. Ensure the correct ratio of solvent to sample is used.
-
Issue: High Variability Between Replicates
Question: I am observing high variability in metabolite levels between my technical replicates. What could be the cause?
Answer: High variability often points to inconsistencies in sample handling and processing.
-
Inconsistent Cell Numbers: Ensure that the same number of cells is used for each replicate. Normalization to cell number, total protein content, or DNA content is crucial.[12]
-
Variable Lysis Efficiency: If the lysis is not consistently complete across all samples, it will lead to variable metabolite yields. Re-optimize your lysis protocol to ensure it is robust and reproducible.
-
Inconsistent Quenching: The timing and method of quenching must be identical for all samples to prevent variations in metabolic activity before lysis.
-
Pipetting Errors: Inaccurate pipetting of cells, lysis reagents, or extraction solvents can introduce significant variability. Calibrate your pipettes regularly.
-
Evaporation: During extraction and drying steps, solvent evaporation can concentrate metabolites. Ensure all samples are processed for the same duration and under the same conditions.
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for my experiment?
A1: The optimal cell lysis method depends on several factors, including the cell type, the target metabolites, and the downstream analytical platform.[1]
-
Mammalian cells: Are generally easier to lyse. Gentle methods like detergent-based lysis or osmotic shock are often sufficient.[1]
-
Bacterial cells: Have a tough peptidoglycan cell wall, especially Gram-positive bacteria, and often require more rigorous methods like bead beating or enzymatic digestion with lysozyme.[1]
-
Plant cells: Possess a rigid cellulose wall, necessitating mechanical disruption (e.g., grinding in liquid nitrogen) or enzymatic digestion with cellulases.[1]
-
Yeast and Fungi: Have a chitin cell wall that can be broken down by mechanical methods or with enzymes like zymolase.
A combination of methods, such as enzymatic treatment followed by sonication, can also be effective.[1]
Q2: How can I prevent metabolite leakage during cell harvesting?
A2: Metabolite leakage is a common problem, especially with adherent cells.
-
Avoid Trypsinization: For adherent cells, scraping is generally preferred over trypsinization, as the enzymatic digestion can damage cell membranes and lead to metabolite leakage.[15]
-
Rapid Washing: If washing is necessary to remove extracellular media, perform it quickly with an ice-cold isotonic solution like phosphate-buffered saline (PBS).[11]
-
Direct Lysis: The most effective way to prevent leakage is to perform lysis directly in the culture dish by adding a cold solvent or lysis buffer after removing the media.[11]
Q3: My cell lysate is very viscous. What should I do?
A3: High viscosity is usually due to the release of DNA and can interfere with subsequent steps.
-
DNase Treatment: Add DNase I to the lysis buffer to digest the DNA.[16][17]
-
Mechanical Shearing: Passing the lysate through a narrow-gauge needle can also shear the DNA and reduce viscosity.
-
Sonication: Brief sonication can also help to break up the DNA.
Q4: Can I store my cell pellets before lysis?
A4: Yes, but it is crucial to do so properly to preserve the metabolome.
-
Flash Freezing: After harvesting and washing, cell pellets should be immediately flash-frozen in liquid nitrogen to halt all metabolic activity.[9]
-
Storage: Store the frozen pellets at -80°C until you are ready to perform the lysis and extraction. Avoid repeated freeze-thaw cycles.[11]
Quantitative Comparison of Cell Lysis Methods
The efficiency of metabolite extraction can vary significantly depending on the lysis method used. The following table summarizes quantitative data from comparative studies.
| Lysis Method | Cell Type | Key Findings | Reference |
| Bead Beating | HT-29 Colon Cancer Cells | Yielded greater concentrations of Benzo(a)pyrene metabolites compared to homogenization and sonication.[3][4] | [3][4] |
| Freeze-Thaw Cycling | MDA-MB-231 Breast Cancer Cells | Showed a lesser, though still significant, effect on metabolic profiles compared to the cell detachment method.[1] | [1] |
| Homogenizer Beads | MDA-MB-231 Breast Cancer Cells | Had a lesser, though still significant, effect on metabolic profiles compared to the cell detachment method.[1] | [1] |
| Sonication | Pseudomonas aeruginosa | Addition of sonication to a 50% methanol extraction method resulted in at least a two-fold increase in signal intensities for approximately half of the identified metabolites. | |
| Detergent-based (Wet Lysis) | MCF-7 Breast Cancer Cells | Extracted a higher number of non-polar metabolites.[3][8] | [3][8] |
| Mechanical (Rough Lysis) | MCF-7 Breast Cancer Cells | Extracted relatively more polar metabolites.[3][8] | [3][8] |
Experimental Protocols
Protocol 1: Mechanical Lysis using Bead Beating (for bacteria or yeast)
-
Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet.
-
Washing: Wash the pellet with ice-cold PBS to remove residual media.
-
Resuspension: Resuspend the cell pellet in a suitable ice-cold buffer.
-
Bead Addition: Add an appropriate volume of sterile glass, ceramic, or steel beads to the cell suspension in a microcentrifuge tube. The bead size should be optimized for the cell type (e.g., 0.1 mm for bacteria, 0.5 mm for yeast).
-
Homogenization: Secure the tubes in a bead beater and process for a specified time and speed. Keep the samples cool by processing in short bursts with cooling intervals on ice.
-
Debris Removal: Centrifuge the homogenate at high speed (e.g., >12,000 x g) at 4°C to pellet the cell debris and beads.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for further processing.
Protocol 2: Chemical Lysis using Methanol/Chloroform/Water (for mammalian cells)
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Quenching and Lysis:
-
Add a pre-chilled (-20°C) mixture of methanol:chloroform:water (2:1:1 v/v/v) directly to the culture plate.
-
Use a cell scraper to detach the cells into the solvent mixture.
-
-
Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10 minutes to separate the phases.
-
Three layers will be visible: an upper aqueous layer (polar metabolites), a protein disk in the middle, and a lower organic layer (non-polar metabolites).
-
-
Metabolite Collection:
-
Carefully collect the upper aqueous phase for polar metabolite analysis.
-
The lower organic phase can be collected for lipid analysis.
-
Visualizations
Caption: Troubleshooting workflow for incomplete cell lysis.
Caption: General experimental workflow for metabolite extraction.
References
- 1. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cOmplete™ Lysis-M Protocol & Troubleshooting [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.zageno.com [go.zageno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of cell lysis techniques via q-tof lc/ms | AVESİS [avesis.hacettepe.edu.tr]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 14. neb.com [neb.com]
- 15. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UH… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Data Validation: D-Sorbitol-13C-2 and its Alternatives as Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative mass spectrometry data are paramount. Internal standards are crucial for correcting variations in sample preparation and analysis. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, D-Sorbitol-13C-2, with common non-labeled alternatives for the quantification of sorbitol.
This comparison guide delves into the experimental data and protocols to assist you in selecting the most appropriate internal standard for your analytical needs. We will explore the advantages of using a stable isotope-labeled internal standard like this compound and provide a comparative overview of other commonly used internal standards such as Xylitol, Mannitol, and Propylene Glycol.
Performance Comparison of Internal Standards for Sorbitol Quantification
The choice of an internal standard significantly impacts the quality of quantitative mass spectrometry data. Ideally, an internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without interfering with its measurement. Stable isotope-labeled internal standards are considered the gold standard due to their near-identical physicochemical properties to the analyte.
Below is a summary of the performance characteristics of this compound (represented by a stable isotope-labeled sorbitol) and other non-labeled internal standards, based on data from various studies. It is important to note that the data for different internal standards were generated in separate studies and may not be directly comparable due to differing experimental conditions.
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Reference |
| Stable Isotope-Labeled Sorbitol | Fructose, Sorbitol | Human Plasma | UPLC-MS/MS | >0.99 | 97-113% (Intra-day), 100-107% (Inter-day) | 0.72-10.23% (Intra-day), 2.21-13.8% (Inter-day) | Not explicitly stated | Chen et al., 2019 |
| Xylitol | Mannitol, Sorbitol | Pharmaceutical Infusion Solutions | Capillary Electrophoresis | Not explicitly stated | In good agreement with pharmacopoeial method | Not explicitly stated | 30 µg/mL | Pospisilova et al. |
| Xylitol | Xylitol, Sorbitol | Sugar-free Gums | Capillary Electrophoresis | 5.0x10⁻⁵ – 1.0x10⁻² mol/L | 98.1% (Xylitol), 91.1% (Sorbitol) | 3.7% (Xylitol), 4.5% (Sorbitol) | 5.0x10⁻⁶ mol/L (Xylitol), 2.5x10⁻⁶ mol/L (Sorbitol) | Bai et al. |
| Propylene Glycol | Sorbitol | Not specified | HPLC | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Japanese Standards for Food Additives |
| Mannitol | Xylitol | Saliva | HPLC | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Burt et al., 2006 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols used in the referenced studies.
Protocol 1: Quantification of Sorbitol in Human Plasma using Stable Isotope-Labeled Internal Standard (UPLC-MS/MS)
This method, adapted from Chen et al. (2019), is a robust and sensitive approach for the simultaneous quantification of fructose and sorbitol in a complex biological matrix.
1. Sample Preparation:
-
To 50 µL of human plasma, add 200 µL of a protein precipitation solution (acetonitrile containing the stable isotope-labeled internal standards for fructose and sorbitol).
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 150 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/water mixture).
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sorbitol.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both sorbitol and its stable isotope-labeled internal standard.
Protocol 2: Quantification of Sorbitol in Chewing Gum using GC-MS with a Non-Labeled Internal Standard
This protocol provides a general workflow for the analysis of sugar alcohols in a food matrix.
1. Sample Preparation:
-
Accurately weigh a portion of the chewing gum sample.
-
Extract the sugar alcohols using a suitable solvent (e.g., water or a water/ethanol mixture) with agitation.
-
Centrifuge the extract to remove insoluble components.
-
Take an aliquot of the supernatant and add the internal standard (e.g., xylitol).
-
Evaporate the solvent to dryness.
-
Derivatize the residue to make the sugar alcohols volatile for GC analysis (e.g., using acetic anhydride and pyridine to form acetate esters).
2. GC-MS Conditions:
-
Chromatographic Column: A capillary column suitable for the separation of sugar alcohol derivatives (e.g., a mid-polar phase).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure the separation of different sugar alcohols.
-
Injection Mode: Split or splitless.
-
Mass Spectrometry: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan mode to identify the compounds or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Visualizing the Workflow and Comparisons
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for quantitative analysis using an internal standard in mass spectrometry.
Caption: Comparison of different types of internal standards for mass spectrometry.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
Conclusion
The validation of mass spectrometry data is critical for the integrity of research and development in the pharmaceutical and life sciences. The use of a stable isotope-labeled internal standard, such as this compound, offers the most reliable and accurate method for the quantification of sorbitol. As demonstrated by the compiled data, its performance in terms of accuracy and precision is well-documented in a validated UPLC-MS/MS method.
While non-labeled internal standards like xylitol, mannitol, and propylene glycol present lower-cost alternatives, their performance can be less predictable. These alternatives may not perfectly mimic the behavior of sorbitol during sample processing and analysis, potentially leading to less accurate quantification, especially in complex matrices.
Researchers must carefully consider the specific requirements of their study, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints, when selecting an internal standard. For applications demanding the highest level of confidence in quantitative results, such as in clinical and drug development studies, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
Navigating Metabolic Pathways: A Comparative Guide to D-Sorbitol-13C-2 and Deuterated Sorbitol for Metabolic Tracing
For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two powerful tools for tracing the polyol pathway intermediate, sorbitol: D-Sorbitol-13C-2 and deuterated sorbitol. By examining their respective strengths and weaknesses, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.
The polyol pathway, which converts glucose to fructose via sorbitol, plays a significant role in various physiological and pathological processes, including diabetic complications.[1][2] Understanding the flux through this pathway is crucial, and stable isotope tracers are indispensable for such quantitative analyses. This compound, with a heavy carbon isotope at a specific position, and deuterated sorbitol, where one or more hydrogen atoms are replaced by deuterium, offer distinct advantages and present different analytical challenges.
At a Glance: this compound vs. Deuterated Sorbitol
| Feature | This compound | Deuterated Sorbitol |
| Tracer Stability | High chemical stability of the 13C-label. | Potential for isotope instability and exchange or scrambling effects, especially if the deuterium label is in an exchangeable position. |
| Analytical Method | Primarily Mass Spectrometry (MS) and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy. | Primarily NMR Spectroscopy and MS. |
| Metabolic Fate Tracking | Allows for precise tracking of the carbon backbone. | Can be used to trace the fate of hydrogen atoms and can provide information on redox reactions. |
| Quantification | Can be used as an internal standard for accurate quantification by LC-MS/MS.[3] | Can be used for quantification, but potential for kinetic isotope effects may need to be considered. |
| Commercial Availability | Readily available from various suppliers.[4] | Perdeuterated sorbitol is not commercially available and may require custom synthesis.[5] |
| Cost | Generally higher cost compared to some deuterated compounds. | Synthesis costs can vary. |
Performance Comparison: Insights from Experimental Data
While direct head-to-head experimental comparisons of this compound and deuterated sorbitol for metabolic tracing are limited in published literature, valuable insights can be drawn from studies on analogous molecules like glucose and from the distinct analytical advantages of each labeling strategy.
A comparative study on hyperpolarized 13C MRI and deuterium metabolic imaging (DMI) for cerebral glucose metabolism provides a relevant parallel. The study highlighted that hyperpolarized 13C MRI offers superior signal-to-noise ratio and spatial resolution over a short time window.[6] In contrast, DMI, while having lower signal amplitude, allows for longer acquisition times, enabling the mapping of downstream metabolites.[6] These findings suggest that for short-term, high-resolution tracking of sorbitol's initial conversion, a 13C-labeled tracer might be advantageous. For longer-term studies aiming to follow the distribution of sorbitol-derived metabolites throughout various pathways, a deuterated tracer could be more suitable, provided the analytical sensitivity is sufficient.
Quantitative Data from a Hypothetical Comparative Experiment:
To illustrate a potential experimental outcome, the following table summarizes hypothetical quantitative data from a cell culture experiment designed to compare the two tracers in monitoring sorbitol metabolism.
| Parameter | This compound | Deuterated Sorbitol |
| Intracellular Sorbitol Enrichment (%) | 95 ± 3 | 92 ± 5 |
| 13C/2H Enrichment in Fructose (%) | 85 ± 4 | 80 ± 6 |
| 13C/2H Enrichment in Lactate (%) | 15 ± 2 | 12 ± 3 |
| Signal-to-Noise Ratio (LC-MS/MS) | 150 ± 10 | Not Applicable |
| Signal-to-Noise Ratio (NMR) | 25 ± 5 | 40 ± 8 |
| Observed Kinetic Isotope Effect | Negligible | Possible, requires validation |
This table presents hypothetical data for illustrative purposes and is not derived from a single published study.
Experimental Protocols
Metabolic Labeling with Stable Isotopes
A general protocol for stable isotope labeling in cell culture involves the following steps:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Tracer Introduction: Replace the standard culture medium with a medium containing either this compound or deuterated sorbitol at a known concentration.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled sorbitol. The incubation time will depend on the specific metabolic pathway and whether steady-state or dynamic labeling is being investigated.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a cold solvent mixture, typically methanol/acetonitrile/water.
-
Sample Preparation: Prepare the extracted metabolites for analysis by either LC-MS/MS or NMR spectroscopy. This may involve derivatization to improve chromatographic separation or analytical sensitivity.[3]
LC-MS/MS Analysis of 13C-Labeled Sorbitol and its Metabolites
This protocol is adapted from a method for the analysis of sugar alcohols in biological samples:[3]
-
Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column to separate sorbitol and its metabolites. A typical mobile phase would consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Set up specific MRM transitions for the unlabeled and 13C-labeled sorbitol and its expected metabolites (e.g., fructose). For example, a transition for 12C6-sorbitol could be m/z 181 -> 89, while for 13C6-sorbitol it would be m/z 187 -> 92.
-
Quantification: Quantify the amount of labeled and unlabeled metabolites by comparing their peak areas to those of known standards.
NMR Analysis of Deuterated Sorbitol and its Metabolites
-
Sample Preparation: Dissolve the extracted and dried metabolites in a deuterated solvent (e.g., D2O) suitable for NMR analysis.
-
NMR Spectroscopy: Acquire 1H and/or 2H NMR spectra on a high-field NMR spectrometer. The absence of proton signals in specific regions of the spectrum for perdeuterated sorbitol can reduce spectral crowding and allow for clearer observation of other metabolites.[5]
-
Spectral Analysis: Analyze the NMR spectra to identify and quantify the deuterated sorbitol and its metabolic products based on their characteristic chemical shifts and coupling patterns.
Visualizing Metabolic Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the polyol pathway and a typical experimental workflow for metabolic tracing.
Caption: The Polyol Pathway of Glucose Metabolism.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]
- 5. A simple and inexpensive preparation of perdeuterated sorbitol for use as a biomacromolecule stabilization agent in NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Tracers: D-Sorbitol-¹³C-2 vs. ¹³C-Glucose
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of molecules through complex cellular pathways. Among the most common tracers is ¹³C-glucose, a gold standard for interrogating central carbon metabolism. However, for researchers focused on specific ancillary pathways, such as the polyol pathway, specialized tracers like D-Sorbitol-¹³C-2 offer a more targeted approach. This guide provides an objective comparison of these two tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their scientific questions.
Metabolic Pathways and Tracer Fates
The fundamental difference between ¹³C-glucose and D-Sorbitol-¹³C-2 lies in their points of entry into cellular metabolism. ¹³C-glucose is rapidly taken up by cells and enters glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an excellent tracer for assessing overall cellular metabolic activity.[1][2]
In contrast, D-Sorbitol is an intermediate in the polyol pathway.[3] This two-step pathway converts glucose to fructose. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Then, sorbitol dehydrogenase oxidizes sorbitol to fructose, producing NADH.[3][4] Therefore, D-Sorbitol-¹³C-2 is specifically designed to measure the flux and activity of the polyol pathway, which is particularly relevant in hyperglycemic conditions and diabetic complications.[4][5]
The following diagram illustrates the entry points and primary metabolic routes for both tracers.
Comparative Performance: A Data-Driven Overview
While direct comparative studies are limited, data from separate experiments highlight the distinct applications of each tracer. ¹³C-glucose is versatile for measuring flux across central metabolism, whereas D-Sorbitol tracers are tailored for quantifying polyol pathway activity.
| Parameter | ¹³C-Glucose | D-Sorbitol-¹³C-2 | Primary Research Focus |
| Primary Pathway(s) Traced | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis Precursors[2][6] | Polyol Pathway (Sorbitol to Fructose conversion)[5] | Central Carbon Metabolism vs. Polyol Pathway Flux |
| Typical Application | Quantifying broad metabolic phenotypes in cancer, metabolic disorders, and biotechnology.[1][7][8] | Measuring polyol pathway flux in diabetic complications, particularly in tissues like the ocular lens.[5][9][10] | General Metabolic Profiling vs. Specific Pathway Analysis |
| Key Metabolic Insights | Provides rates of glucose uptake, glycolysis, oxidative vs. non-oxidative PPP, and anaplerosis.[2] | Directly measures the rate of sorbitol to fructose conversion, indicating sorbitol dehydrogenase activity.[5] | Cellular Energy and Biosynthetic Activity vs. Hyperglycemic Stress Response |
Quantitative Flux Data Example
| Study Focus | Tissue/Cell Model | Condition | Tracer | Measured Flux/Turnover | Reference |
| Polyol Pathway Activity | Rabbit Ocular Lens | 35.5 mM Glucose | ¹³C-1-Glucose | Polyol pathway accounts for 1/3 of total glucose turnover.[5][9][10] | González et al., 1984 |
| Central Carbon Metabolism | A549 Cancer Cells | Standard Culture | [U-¹³C₆]glucose & [1-¹³C]glucose | Glycolysis, PPP, and TCA cycle fluxes quantified network-wide.[2] | Metallo et al., 2009 |
Experimental Protocols
The methodologies for using these tracers share common principles of stable isotope-resolved metabolomics (SIRM) but differ in the specifics of tracer administration and the metabolites targeted for analysis.
General Experimental Workflow for ¹³C Tracer Studies
A typical workflow involves cell culture or animal model preparation, introduction of the ¹³C-labeled tracer, quenching of metabolic activity, extraction of metabolites, and finally, analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[11][12]
Protocol 1: ¹³C-Glucose for Central Carbon Metabolism Flux Analysis
This protocol is adapted from methodologies for analyzing mammalian cell metabolism.[2][12]
-
Cell Culture: Culture cells (e.g., A549 cancer cells) to the desired confluency in standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) at a known concentration.
-
Isotopic Labeling: Incubate the cells for a sufficient duration to approach isotopic steady-state. This time can range from hours to days depending on the cell type and pathways of interest.
-
Metabolite Extraction: Quickly aspirate the medium and wash the cells with ice-cold saline. Quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the polar metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distributions of key metabolites like pyruvate, lactate, and TCA cycle intermediates.
-
Flux Calculation: Use the measured isotopologue distributions and a metabolic network model to calculate intracellular fluxes.[1]
Protocol 2: ¹³C-Sorbitol or ¹³C-Glucose for Polyol Pathway Flux
This protocol is based on the direct measurement of polyol pathway activity in intact tissues.[5][9]
-
Tissue Preparation: Isolate the tissue of interest (e.g., rabbit ocular lens) and maintain it in a suitable incubation medium.
-
Tracer Introduction: Incubate the tissue in a medium containing a high concentration of glucose enriched with ¹³C at a specific position (e.g., 35.5 mM ¹³C-1-glucose). The high glucose level stimulates the polyol pathway.
-
Time-Course Measurement: Acquire ¹³C NMR spectra of the intact, living tissue over a time course (e.g., several hours). This allows for the dynamic tracking of the ¹³C label as it is incorporated from glucose into sorbitol and then fructose.
-
Data Analysis: Integrate the peak intensities of ¹³C-labeled glucose, sorbitol, and fructose from the NMR spectra at each time point.
-
Flux Calculation: The rate of increase in the ¹³C-sorbitol peak, followed by the increase in the ¹³C-fructose peak, provides a direct measurement of the metabolic flux through the polyol pathway.
Choosing the Right Tracer: A Logical Guide
The decision between using ¹³C-glucose and D-Sorbitol-¹³C-2 depends entirely on the research question.
-
Use ¹³C-Glucose when:
-
The goal is to obtain a broad overview of central carbon metabolism.
-
You are investigating the interplay between glycolysis, the PPP, and the TCA cycle.
-
The research involves quantifying biomass precursor synthesis.
-
You are studying diseases with global metabolic dysregulation, such as cancer.[2]
-
-
Use D-Sorbitol-¹³C-2 (or ¹³C-Glucose in high-glucose conditions) when:
-
The primary goal is to specifically and directly quantify flux through the polyol pathway.
-
The research focuses on the metabolic consequences of hyperglycemia.
-
The study involves pathologies linked to sorbitol accumulation and aldose reductase activity, such as diabetic neuropathy or cataracts.[4]
-
The logical relationship for tracer selection is outlined in the diagram below.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct measurement of polyol pathway activity in the ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
The Superiority of D-Sorbitol-¹³C₂ as an Internal Standard for Accurate and Precise Quantification
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of D-Sorbitol-¹³C₂ against alternative internal standards, supported by experimental data, to demonstrate its superior performance in terms of accuracy and precision.
In analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical method.
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. D-Sorbitol-¹³C₂ is a stable isotope-labeled version of D-Sorbitol, where two of the carbon atoms have been replaced with the heavier ¹³C isotope. This subtle change in mass allows it to be distinguished from the endogenous D-Sorbitol by a mass spectrometer, while its chemical and physical properties remain nearly identical.
Comparison with Alternative Internal Standards
The use of a stable isotope-labeled internal standard like D-Sorbitol-¹³C₂ offers significant advantages over other types of internal standards, such as unlabeled (D-Sorbitol) or structurally analogous compounds (e.g., Xylitol).
| Feature | D-Sorbitol-¹³C₂ (SIL IS) | D-Sorbitol (Unlabeled IS) | Xylitol (Analog IS) |
| Co-elution with Analyte | Nearly identical retention time | Identical retention time (indistinguishable) | Different retention time |
| Correction for Matrix Effects | High | Low | Moderate |
| Compensation for Sample Prep Variability | High | Low | Moderate to High |
| Accuracy | Excellent | Poor | Good to Excellent |
| Precision | Excellent | Poor | Good to Excellent |
As the table illustrates, D-Sorbitol-¹³C₂ excels in all critical aspects of an internal standard's performance. Its near-identical chromatographic behavior to the analyte ensures that it experiences the same matrix effects and variability during sample processing, leading to more accurate and precise quantification.
Experimental Evidence: Quantification of Sorbitol in Human Plasma
A study by Dai et al. (2019) details the development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of fructose and sorbitol in human plasma.[1][2] This method employed stable isotope-labeled sorbitol as the internal standard, providing a practical example of its efficacy. The validation results from this study underscore the high accuracy and precision achievable with this approach.[1]
Summary of Validation Data
The "fit-for-purpose" validation of the method demonstrated acceptable intra- and inter-assay precision and accuracy.[1][2]
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| Sorbitol | 50 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
| Sorbitol | 1000 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
Data derived from the validation principles of the cited study.
Experimental Protocol: UPLC-MS/MS Quantification of Sorbitol in Human Plasma
The following is a representative experimental protocol based on the principles of the method described by Dai et al. (2019) for the analysis of sorbitol in human plasma using a stable isotope-labeled internal standard.[1][2]
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing the D-Sorbitol-¹³C₂ internal standard at a known concentration.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
Liquid Chromatography
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile
-
Gradient: A linear gradient is used, starting with a high percentage of Mobile Phase B and gradually increasing the percentage of Mobile Phase A.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
System: Sciex Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sorbitol: Precursor ion (m/z) → Product ion (m/z)
-
D-Sorbitol-¹³C₂: Precursor ion (m/z) → Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Visualizing the Workflow and Rationale
To further illustrate the experimental process and the logical relationships in choosing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for sorbitol quantification.
References
A Comparative Guide to Pentose Phosphate Pathway Analysis: Cross-validation of Stable Isotope Tracers
For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. Metabolic flux analysis using stable isotope tracers provides a powerful window into the intricate network of biochemical reactions. This guide offers an objective comparison of different 13C-labeled tracers for elucidating the activity of the Pentose Phosphate Pathway (PPP), a critical pathway for nucleotide synthesis, NADPH production, and redox homeostasis.
Principles of 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] The core of this method involves introducing a substrate labeled with a stable isotope, typically 13C, into a biological system.[2] As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopes in the metabolites, researchers can deduce the relative contributions of different pathways to their production.[2]
The choice of the isotopic tracer is crucial as it dictates the precision with which metabolic fluxes can be estimated.[3] Different tracers provide varying degrees of information about specific pathways.[3]
Comparison of Tracers for Pentose Phosphate Pathway Analysis
The PPP is a major pathway of glucose metabolism that runs in parallel to glycolysis. A key challenge in metabolic flux analysis is to accurately differentiate the flux through the PPP from that of glycolysis. Several 13C-labeled glucose tracers have been developed for this purpose.
| Tracer | Principle | Advantages | Limitations |
| [1,2-13C2]glucose | This is a commonly used tracer for estimating PPP flux relative to glycolysis.[4] Glycolysis of [1,2-13C2]glucose produces [2,3-13C2]lactate, while flux through the oxidative PPP results in the loss of the C1 carbon, leading to the formation of singly labeled [3-13C1]lactate.[4] The ratio of these lactate isotopomers is used to calculate the relative PPP flux. | Provides good precision for estimating fluxes in glycolysis and the PPP.[3] | Requires correction for the natural abundance of 13C, which can introduce errors in the estimation.[5] |
| [2,3-13C2]glucose | A more recent tracer designed to simplify the assessment of the PPP.[5] Glycolysis of [2,3-13C2]glucose produces [1,2-13C2]lactate. In contrast, flux through the PPP generates [2,3-13C2]lactate exclusively.[4][5] | The analysis is simplified as it does not require correction for natural 13C abundance.[4] The resulting lactate isotopomers provide a direct readout of glycolysis and PPP activity.[4] | May be less established in the literature compared to [1,2-13C2]glucose. |
| D-Sorbitol-13C-2 | As a sugar alcohol, sorbitol is primarily metabolized through the polyol pathway, where it is converted to fructose. Fructose can then enter glycolysis. A this compound tracer would introduce the 13C label at the second carbon position. Its downstream fate would depend on the subsequent metabolic steps. | Could potentially be used to specifically probe the polyol pathway and its contribution to glycolysis and other central carbon metabolism pathways. | Direct comparative studies validating its use for PPP flux analysis are not currently available. The interpretation of labeling patterns may be more complex due to the initial conversion to fructose. |
Experimental Methodologies
A typical 13C metabolic flux analysis experiment involves several key steps:
-
Cell Culture and Isotope Labeling: Cells are cultured in a medium containing the 13C-labeled tracer as the primary carbon source. The system is allowed to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: After a defined period, metabolites are extracted from the cells.
-
Analytical Measurement: The isotopic labeling patterns of key metabolites, such as lactate and amino acids, are measured using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Flux Calculation: The measured labeling distributions are then used in a computational model to estimate the intracellular metabolic fluxes.[2]
Protocol for Lactate Isotopomer Analysis using NMR:
-
Sample Preparation: Extracted intracellular or extracellular metabolites are lyophilized and reconstituted in a suitable solvent (e.g., D2O) for NMR analysis.
-
NMR Spectroscopy: 13C NMR spectra of the lactate C2 and C3 regions are acquired.
-
Data Analysis:
-
For [1,2-13C2]glucose experiments, the relative abundance of [2,3-13C2]lactate (from glycolysis) and [3-13C1]lactate (from PPP) is determined and corrected for natural 13C abundance.
-
For [2,3-13C2]glucose experiments, the areas of the [1,2-13C2]lactate (from glycolysis) and [2,3-13C2]lactate (from PPP) signals are directly compared.[4]
-
Visualizing Metabolic Pathways and Workflows
To better understand the flow of the 13C label through the central carbon metabolism, the following diagrams illustrate the metabolic fate of different tracers and a generalized experimental workflow.
Caption: Metabolic fate of [1,2-13C2]glucose in glycolysis and the PPP.
Caption: Metabolic fate of [2,3-13C2]glucose in glycolysis and the PPP.
Caption: Generalized workflow for 13C metabolic flux analysis.
Conclusion
The selection of an appropriate 13C tracer is a critical step in designing a metabolic flux analysis experiment. While [1,2-13C2]glucose has been a stalwart for PPP analysis, newer tracers like [2,3-13C2]glucose offer significant advantages in terms of simplifying data analysis and potentially increasing accuracy.[4][5]
Although direct comparative data for this compound is lacking, its unique entry point into metabolism via the polyol pathway suggests it could be a valuable tool for investigating specific research questions related to this pathway's role in cellular metabolism. Future studies are needed to validate its use and compare its performance against established glucose tracers. For researchers aiming to dissect the complexities of the Pentose Phosphate Pathway, a careful consideration of the available tracer options and their respective analytical methodologies is essential for obtaining robust and meaningful results.
References
- 1. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unraveling Sorbitol Pathway Flux with 13C-Metabolic Flux Analysis Versus Traditional Enzyme Assays
For researchers, scientists, and drug development professionals investigating the metabolic impact of the sorbitol pathway, choosing the right analytical method is paramount. This guide provides a comprehensive comparison of two primary techniques for quantifying sorbitol pathway flux: the in vivo approach of 13C-Metabolic Flux Analysis (13C-MFA) and the in vitro method of enzyme activity assays. We delve into the experimental protocols, present a comparative analysis of the data they generate, and discuss the unique advantages and limitations of each, enabling you to make an informed decision for your research needs.
The sorbitol pathway, also known as the polyol pathway, comprises two key enzymatic steps: the reduction of glucose to sorbitol by aldose reductase, and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase.[1][2] Under hyperglycemic conditions, increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[1][2][3][4] Accurate quantification of this flux is therefore critical for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.
At a Glance: 13C-MFA vs. Enzyme Assays
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Enzyme Assays |
| Measurement Principle | In vivo measurement of the rate of carbon atom transfer from a labeled substrate (e.g., 13C-glucose) through the sorbitol pathway.[5][6] | In vitro measurement of the maximum catalytic activity (Vmax) of isolated aldose reductase and sorbitol dehydrogenase under optimized conditions.[1][7] |
| Type of Data | Dynamic, in vivo metabolic flux (actual rate of conversion in a living system). | Static, in vitro maximum potential enzyme activity. |
| Cellular State | Intact, living cells or tissues. | Cell or tissue lysates. |
| Key Advantage | Provides a physiologically relevant measure of pathway activity within the context of the entire cellular metabolic network.[5] | Relatively simple, rapid, and cost-effective method to assess the potential for pathway activity. |
| Key Limitation | Technically complex, requires specialized equipment (mass spectrometer), and data analysis is computationally intensive.[8][9] | Does not reflect the actual in vivo flux, which is influenced by substrate availability, product inhibition, and allosteric regulation.[10][11] |
Visualizing the Methodologies
To better understand the workflow of each technique, the following diagrams illustrate the key steps involved.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms involved in hyperglycemia-induced cellular damage | Oncohema Key [oncohemakey.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying enzyme activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Enrichment Analysis: D-Sorbitol-13C-2 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Sorbitol-13C-2 with other commonly used isotopic tracers for metabolic flux analysis (MFA). We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tracer for your research needs.
Introduction to Isotopic Enrichment Analysis
Isotopic enrichment analysis, particularly using stable isotopes like carbon-13 (¹³C), is a powerful technique to trace the metabolic fate of molecules within a biological system.[1][2] By introducing a ¹³C-labeled substrate (a "tracer") to cells or organisms, researchers can follow the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the quantification of metabolic pathway activities, also known as metabolic fluxes.[2] The choice of the isotopic tracer is critical as it determines which pathways can be accurately measured.[3][4]
D-Sorbitol is a sugar alcohol that plays a significant role in the polyol pathway, which converts glucose to fructose.[5] Dysregulation of this pathway has been implicated in diabetic complications.[5] D-Sorbitol-¹³C-2 is a stable isotope-labeled version of sorbitol that can be used as a tracer to investigate the activity of the polyol pathway and its connections to central carbon metabolism.[6]
Comparison of this compound with Alternative Tracers
The utility of a ¹³C tracer depends on the specific metabolic pathways under investigation. While universally labeled glucose (U-¹³C-Glucose) is excellent for tracing glycolysis and the TCA cycle, specifically labeled tracers can provide more detailed information about particular reactions.[3][4] The following table compares the potential applications of D-Sorbitol-¹³C-2 with two commonly used glucose tracers.
| Feature | This compound | U-13C-Glucose | [1,2-¹³C₂]glucose |
| Primary Pathway Traced | Polyol Pathway | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Glycolysis, Pentose Phosphate Pathway (PPP) |
| Entry into Central Carbon Metabolism | Enters as Fructose, then Fructose-6-Phosphate (Glycolysis) | Enters as Glucose-6-Phosphate (start of Glycolysis) | Enters as Glucose-6-Phosphate (start of Glycolysis) |
| Key Insights | Quantifies the flux through the polyol pathway and its contribution to glycolysis and gluconeogenesis. | Provides a global view of central carbon metabolism. | Offers precise estimates for fluxes in glycolysis and the pentose phosphate pathway.[3][4] |
| Potential Applications | Studying diabetic complications, fructose metabolism, and non-glycolytic entry into central carbon metabolism. | General metabolic phenotyping, identifying metabolic bottlenecks. | Investigating the balance between energy production (glycolysis) and biosynthesis (PPP). |
| Limitations | May not efficiently label all central carbon metabolism pathways compared to glucose tracers. The initial conversion to fructose is required for entry into glycolysis. | Can be less precise for specific pathway analysis compared to positionally labeled tracers. | Less informative for the TCA cycle compared to [U-¹³C₅]glutamine.[3][4] |
Metabolic Pathway of this compound
The diagram below illustrates how D-Sorbitol-¹³C-2 enters the central carbon metabolism. The ¹³C label is introduced at the second carbon position of sorbitol. Through the action of sorbitol dehydrogenase, it is converted to fructose, with the label now on the second carbon of fructose. Fructose is then phosphorylated to fructose-6-phosphate, an intermediate in glycolysis.
Caption: Metabolic fate of the ¹³C label from this compound.
Experimental Protocol for Isotopic Enrichment Analysis
This protocol provides a general framework for conducting a ¹³C labeling experiment using D-Sorbitol-¹³C-2.
1. Cell Culture and Labeling:
-
Culture cells to the desired density in standard growth medium.
-
Replace the standard medium with a labeling medium containing D-Sorbitol-¹³C-2 at a known concentration. The concentration will need to be optimized for the specific cell type and experimental goals.
-
Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites.
2. Metabolite Extraction:
-
Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction to separate polar metabolites from non-polar components. A common method involves using a mixture of methanol, water, and chloroform.
3. LC-MS Analysis:
-
Analyze the polar metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues (molecules containing ¹³C).[8]
4. Data Analysis:
-
Process the raw LC-MS data to identify metabolites and determine the distribution of ¹³C isotopes for each metabolite.
-
Calculate the isotopic enrichment, which is the fraction of a particular metabolite that is labeled with ¹³C.
-
Use software tools for metabolic flux analysis to calculate the rates of metabolic reactions based on the isotopic enrichment data.[1]
Experimental Workflow
The following diagram outlines the key steps in an isotopic enrichment analysis experiment.
Caption: A typical workflow for a ¹³C metabolic flux analysis experiment.
Data Presentation: Expected Isotopic Enrichment
The table below presents hypothetical isotopic enrichment data for key metabolites after labeling with either D-Sorbitol-¹³C-2 or U-¹³C-Glucose. The "M+n" notation refers to the isotopologue with 'n' additional neutrons, corresponding to the incorporation of 'n' ¹³C atoms.
| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Fructose-6-Phosphate | D-Sorbitol-¹³C-2 | 50 | 0 | 50 | 0 | 0 | 0 | 0 |
| U-¹³C-Glucose | 5 | 0 | 0 | 0 | 0 | 0 | 95 | |
| 3-Phosphoglycerate | D-Sorbitol-¹³C-2 | 70 | 15 | 15 | 0 | |||
| U-¹³C-Glucose | 10 | 0 | 0 | 90 | ||||
| Citrate | D-Sorbitol-¹³C-2 | 80 | 5 | 15 | 0 | 0 | 0 | 0 |
| U-¹³C-Glucose | 15 | 0 | 25 | 0 | 40 | 0 | 20 |
Note: The presented values are for illustrative purposes and the actual enrichment will depend on the experimental conditions and the metabolic state of the cells.
Conclusion
D-Sorbitol-¹³C-2 offers a valuable tool for researchers investigating the polyol pathway and its contribution to central carbon metabolism. Its primary strength lies in its ability to directly probe the conversion of sorbitol to fructose, providing critical insights into metabolic dysregulation in diseases like diabetes. While it may not offer the comprehensive labeling of central carbon metabolism seen with U-¹³C-Glucose, its specificity makes it an excellent choice for targeted metabolic flux analysis. The selection of D-Sorbitol-¹³C-2 versus other tracers should be guided by the specific biological questions being addressed. By combining data from different tracers, researchers can build a more complete picture of cellular metabolism.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 13C Labeled Sorbitol Isomers for Researchers and Drug Development Professionals
In the realm of metabolic research and clinical diagnostics, stable isotope-labeled compounds are indispensable tools for tracing metabolic pathways and quantifying endogenous molecules. Among these, 13C labeled sorbitol isomers are gaining prominence in studies related to intestinal permeability, liver function, and metabolic disorders. This guide provides an objective, data-driven comparison of different commercially available 13C labeled sorbitol isomers, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal tracer for their specific experimental needs.
Commercially Available 13C Labeled Sorbitol Isomers: A Comparative Overview
The choice of a 13C labeled sorbitol isomer is contingent on the specific research question. Uniformly labeled sorbitol is ideal for tracing the entire molecule's fate, while position-specific labeling allows for the investigation of particular metabolic steps.
| Isomer | Labeling Pattern | Molecular Weight ( g/mol ) | Primary Applications |
| D-Sorbitol-1-¹³C | ¹³C at the C1 position | 183.16 | Tracing the initial steps of sorbitol metabolism. |
| D-Sorbitol-2-¹³C | ¹³C at the C2 position | 183.16 | Investigating the activity of sorbitol dehydrogenase. |
| D-Sorbitol-¹³C₆ | Uniformly ¹³C labeled | 188.13 | Metabolic flux analysis, tracing the complete backbone of the molecule. |
Performance in Key Applications: Insights from Analogous Studies
Direct comparative studies on the performance of different 13C sorbitol isomers are limited. However, extensive research on the sorbitol isomer, 13C-mannitol, in intestinal permeability testing provides a strong framework for understanding the potential applications and advantages of using 13C labeled sorbitol.
Intestinal Permeability Assessment
A significant challenge in traditional intestinal permeability tests using unlabeled mannitol is the potential for high baseline levels due to dietary intake, which can confound results. A study on 13C-mannitol demonstrated its superiority over unlabeled mannitol by significantly reducing baseline interference.
| Parameter | ¹²C-Mannitol (Unlabeled) | ¹³C-Mannitol |
| Baseline Urinary Excretion | Higher and more variable | Approximately 20-fold lower and less variable[1][2][3] |
| Diagnostic Accuracy | Prone to false positives due to dietary contamination | Higher accuracy due to minimal baseline noise[1][2][3] |
These findings strongly suggest that 13C labeled sorbitol would offer similar advantages for assessing intestinal permeability, providing a clearer and more accurate diagnostic window.
Experimental Protocols
Proposed Protocol for a ¹³C-Sorbitol Intestinal Permeability Test
This protocol is adapted from the validated method for 13C-mannitol and is proposed for the use of 13C-sorbitol in assessing intestinal permeability.[1][2]
1. Subject Preparation:
-
Subjects should fast for a minimum of 8 hours overnight.
-
A baseline urine sample is collected immediately before the test solution is administered.
2. Test Solution Administration:
-
A solution containing a precisely weighed amount of 13C labeled sorbitol (e.g., D-Sorbitol-¹³C₆) and a larger, non-absorbable sugar like lactulose, dissolved in water, is ingested by the subject.
3. Urine Collection:
-
Urine is collected over a specified period, typically 6 hours, following the ingestion of the test solution.
-
The total volume of urine is recorded, and an aliquot is stored for analysis.
4. Sample Analysis:
-
Urinary concentrations of 13C-sorbitol and lactulose are determined using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][5]
-
The ratio of urinary lactulose to 13C-sorbitol is calculated to assess intestinal permeability.
Visualizing Key Processes
Sorbitol Metabolic Pathway (Polyol Pathway)
The metabolism of sorbitol primarily occurs through the two-step polyol pathway.
Caption: The two-step conversion of glucose to fructose via the polyol pathway.
Experimental Workflow for Intestinal Permeability Testing
A streamlined workflow is crucial for accurate and reproducible results in clinical and research settings.
Caption: A typical workflow for an intestinal permeability study using 13C-sorbitol.
Conclusion
While direct comparative data for different 13C labeled sorbitol isomers is still emerging, the available evidence, particularly from analogous studies with 13C-mannitol, strongly supports their utility in providing more accurate and reliable data in metabolic research and diagnostics. The choice of a specific isomer will depend on the research goals, with uniformly labeled D-Sorbitol-¹³C₆ offering a robust option for general metabolic tracing applications like intestinal permeability assessment. The detailed experimental protocol and workflows provided here serve as a valuable resource for researchers looking to incorporate these powerful tools into their studies.
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Metabolic Flux Measurements: A Comparative Look at D-Sorbitol-13C-2 and Alternative Tracers
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Common 13C Tracers
The choice of a 13C-labeled tracer is a critical determinant of the precision and accuracy of metabolic flux measurements.[5][6] While specific reproducibility metrics for D-Sorbitol-13C-2 are not extensively published, data from commonly used tracers like 13C-glucose and 13C-glutamine can serve as a benchmark. High-resolution protocols using parallel labeling experiments with 13C-glucose tracers have been shown to quantify metabolic fluxes with a standard deviation of ≤2%.[7][8] Furthermore, conducting two parallel labeling experiments can generally control the uncertainty of flux estimation to within 5%.[9]
The following table summarizes the performance and optimal applications of various commonly used 13C tracers, which can be used to infer the potential applications and expected precision when using a tracer like this compound.
| 13C Tracer | Primary Metabolic Pathway(s) Targeted | Reported Precision/Performance | Key Considerations |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolysis and the PPP.[5][6] | Excellent for resolving the upper part of central carbon metabolism. |
| [U-13C6]glucose | Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle) | Widely used for a general overview of central carbon metabolism. | Labeling can become complex to interpret in downstream pathways. |
| [1-13C]glucose | Glycolysis vs. PPP | Commonly used, but outperformed by [2-13C]glucose and [3-13C]glucose for precision.[5][6] | A less expensive option for probing the PPP. |
| [U-13C5]glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis, Reductive Carboxylation | The preferred tracer for analyzing the TCA cycle.[5][6] Effectively evaluates the total contribution of glutamine to the TCA cycle and lipogenesis.[10] | Crucial for studying cancer cell metabolism where glutamine is a key substrate.[10] |
| [5-13C]glutamine & [1-13C]glutamine | Reductive Carboxylation | Useful for evaluating the fraction of glutamine metabolized through reductive carboxylation.[10] | Provides more specific insights into glutamine's downstream fates compared to [U-13C5]glutamine. |
| This compound | Polyol (Sorbitol) Pathway, Fructose Metabolism | No direct reproducibility data available in the literature. | Primarily used to trace the flux through the polyol pathway and its contribution to fructose synthesis. |
The Sorbitol Metabolic Pathway
D-Sorbitol is metabolized via the polyol pathway, a two-step process that converts glucose to fructose.[11] Understanding this pathway is essential for designing and interpreting tracer experiments with this compound.
The key enzymes and intermediates in this pathway are:
-
Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[11][12]
-
Sorbitol Dehydrogenase: This enzyme subsequently oxidizes sorbitol to fructose, producing NADH from NAD+.[11][12]
The activity of this pathway is particularly significant in hyperglycemic conditions and is implicated in diabetic complications in tissues that lack sufficient sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells.[12]
The Polyol (Sorbitol) Metabolic Pathway.
Experimental Protocols for 13C Metabolic Flux Analysis
A generalized protocol for conducting 13C metabolic flux analysis is outlined below. This protocol is applicable to experiments using this compound and other stable isotope tracers.
1. Experimental Design:
-
Tracer Selection: Choose a 13C-labeled substrate appropriate for the metabolic pathway of interest. For the polyol pathway, this compound would be the tracer of choice. For broader central carbon metabolism, various 13C-glucose or 13C-glutamine isotopomers are used.[5][10]
-
Labeling Strategy: Decide between a single tracer experiment or parallel labeling experiments. Parallel experiments with different tracers can significantly improve the precision of flux estimations.[7]
-
Culture Conditions: Define and control cell culture conditions, including media composition, growth phase, and sampling time points to ensure the cells reach a metabolic and isotopic steady state.[13]
2. Isotope Labeling Experiment:
-
Cell Culture: Grow cells in a defined medium containing the selected 13C tracer as the primary carbon source.
-
Steady State: Ensure cells reach a metabolic and isotopic steady state, where the concentrations and isotopic labeling of intracellular metabolites are constant.[13]
-
Sampling: Harvest cell samples rapidly and quench metabolic activity to preserve the in vivo metabolic state.
3. Isotopic Labeling Measurement:
-
Metabolite Extraction: Extract intracellular metabolites from the cell samples.
-
Analytical Measurement: Measure the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[14] Reliable and accurate isotopomer measurements are crucial for the entire analysis.[1]
4. Flux Estimation and Statistical Analysis:
-
Metabolic Network Model: Construct a biochemical reaction network model for the organism and pathways being studied.
-
Computational Flux Calculation: Use specialized software (e.g., Metran, 13CFLUX2) to estimate the intracellular metabolic fluxes by fitting the measured isotopomer data to the metabolic model. This is typically done by minimizing the sum of squared residuals between the measured and simulated labeling patterns.
-
Statistical Validation: Perform a goodness-of-fit analysis to validate the model and calculate confidence intervals for the estimated fluxes to assess their precision.[1]
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 4. donotedit.com [donotedit.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyol pathway - Wikipedia [en.wikipedia.org]
- 12. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling D-Sorbitol-13C-2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the use of D-Sorbitol-13C-2, a stable isotope-labeled sugar alcohol. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.
This compound is chemically identical to D-Sorbitol, with the exception of carbon-13 enrichment at the C2 position. Therefore, the safety precautions for handling D-Sorbitol are directly applicable. D-Sorbitol is generally considered to be of low hazard. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential dust or splashes. |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact with the chemical. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or if dust is generated. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures both safety and the integrity of the research. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan
D-Sorbitol is not classified as a hazardous substance.[1] However, it is crucial to adhere to local, state, and federal regulations for waste disposal.
-
Unused Product: Unused this compound should be disposed of in accordance with institutional guidelines for non-hazardous chemical waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]
-
Contaminated Materials: Any materials, such as gloves, wipes, or containers, that have come into contact with the chemical should be disposed of as solid waste.
-
Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, but always confirm this with your institution's environmental health and safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
